4-Bromo-5-chloro-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-5-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFMWKGKJWFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618747 | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-33-8 | |
| Record name | 4-Bromo-5-chloro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-chloro-2-nitroaniline (CAS Number: 827-33-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential applications, and safety considerations for 4-Bromo-5-chloro-2-nitroaniline. The information is curated for professionals in research and development, particularly those in the fields of medicinal chemistry and drug discovery.
Core Properties and Identification
This compound is a halogenated nitroaniline derivative. Its chemical structure incorporates a benzene ring substituted with bromo, chloro, nitro, and amino groups, making it a versatile chemical intermediate.
| Identifier | Data | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 827-33-8 | [1][2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 251.47 g/mol | [1][2] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Br)--INVALID-LINK--[O-])N | [3] |
| InChI Key | XXIFMWKGKJWFOH-UHFFFAOYSA-N | [3] |
Physicochemical Data
Quantitative data regarding the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes the available data from chemical suppliers and databases.
| Property | Value | Reference |
| Melting Point | 195-200 °C | [4] |
| Boiling Point | 350.5 °C at 760 mmHg | [1] |
| XlogP (Predicted) | 2.9 | [3] |
| Appearance | Solid | - |
| Storage Temperature | 2-8 °C (Refrigerated) | [4] |
Applications in Drug Discovery: Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block".[1] This strongly suggests its utility in the synthesis of molecules for Targeted Protein Degradation (TPD), a rapidly emerging therapeutic modality.
TPD utilizes bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs), such as those implicated in diseases like cancer.
A typical PROTAC consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A chemical linker that connects the two ligands.
Given its structure, this compound could potentially be used as a precursor for either the linker or a ligand component in a PROTAC. The amino group provides a reactive handle for further chemical modification and attachment to other parts of the bifunctional degrader molecule.
Conceptual Workflow: Targeted Protein Degradation via a PROTAC
The following diagram illustrates the general mechanism of action for a PROTAC, which represents the likely application context for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-chloro-2-nitroaniline is a halogenated nitroaromatic compound. Its structure, featuring a benzene ring substituted with bromo, chloro, nitro, and amino groups, makes it a molecule of interest in synthetic organic chemistry. The presence of these varied functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing nature of the nitro group and the halogens, combined with the electron-donating amino group, creates a unique electronic profile that influences its reactivity and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols for its synthesis, purification, and characterization.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from chemical suppliers and databases, specific experimental validation for certain parameters is not widely published.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 251.47 g/mol | [1] |
| CAS Number | 827-33-8 | [1][3] |
| Appearance | Yellow to orange solid (inferred from similar compounds) | [4][5] |
| Melting Point | Data not available | |
| Boiling Point | 350.5 °C at 760 mmHg (predicted) | |
| logP (predicted) | 2.9 | [2] |
| pKa | Data not available |
Solubility Profile
| Solvent Type | Examples | Expected Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Soluble to Highly Soluble | Favorable van der Waals interactions between the aromatic ring and halogens with the nonpolar solvent.[6] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | Dipole-dipole interactions between the polar functional groups (C-Cl, C-Br, C-NO₂) and the solvent. |
| Polar Protic Solvents | Ethanol, Methanol | Sparingly to Moderately Soluble | The amino group can participate in hydrogen bonding, but the large hydrophobic portion of the molecule may limit solubility.[6] |
| Aqueous Solutions | Water | Insoluble to Very Sparingly Soluble | The large hydrophobic surface area of the molecule dominates over the hydrophilic character of the amino and nitro groups.[6] |
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, the following section details the expected spectral characteristics based on its molecular structure and provides generalized analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the four different substituents. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be characterized by absorption bands corresponding to the various functional groups:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
N-O stretching (nitro group): Asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-Cl and C-Br stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of nitroaniline derivatives, arising from π → π* electronic transitions within the aromatic system. The presence of the nitro and amino groups, along with the halogens, will influence the position and intensity of these absorption bands. For similar compounds like 4-nitroaniline, the absorption maximum is influenced by the solvent and the presence of acidic or basic species.[7]
Experimental Protocols
Synthesis of this compound (Generalized)
A plausible synthetic route would involve the nitration of a corresponding bromo-chloroaniline precursor. The precise starting material and reaction conditions would need to be optimized.
Purification Protocol
The crude product from the synthesis would likely require purification, which can be achieved by recrystallization or column chromatography.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent: A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the silica gel column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
Determination of Physicochemical Properties
Standard laboratory methods would be employed to determine the key physicochemical properties.
Reactivity and Stability
-
Stability: this compound is expected to be a stable solid under standard laboratory conditions, though it should be protected from light and high temperatures to prevent decomposition.
-
Reactivity: The amino group can undergo typical reactions of aromatic amines, such as diazotization. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The aromatic ring can potentially undergo further electrophilic or nucleophilic substitution, although the existing substituents will heavily influence the regioselectivity and reactivity.
Biological Activity and Potential Signaling Pathways
Specific studies on the biological activity and signaling pathway interactions of this compound are not available in the public domain. However, the biological activity of related nitroaromatic compounds is well-documented.
Many nitroaromatic compounds exhibit antimicrobial properties.[8] Their mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitroso and nitro anion radical species. These reactive intermediates can then covalently bind to cellular macromolecules like DNA, leading to cellular damage and death.[8] The presence of halogen atoms can also modulate the biological activity of such compounds.[8]
It is also important to note that many nitroaniline derivatives are considered to have the potential for mutagenic effects due to the formation of reactive intermediates during their metabolism.
Conclusion
This compound is a halogenated nitroaniline with potential as a synthetic intermediate. This guide has summarized its known and predicted physicochemical properties. While a complete experimental dataset for this specific molecule is not currently available in the literature, its properties and reactivity can be inferred from related compounds. The provided generalized protocols offer a starting point for its synthesis, purification, and characterization. Further experimental investigation is necessary to fully elucidate its properties and to explore its potential applications in drug development and other areas of chemical research.
References
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - this compound (C6H4BrClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Page loading... [guidechem.com]
- 5. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Bromo-5-chloro-2-nitroaniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-chloro-2-nitroaniline in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document addresses the current lack of specific solubility data for this compound by presenting information on structurally analogous molecules. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, ensuring reproducibility and accuracy in experimental settings.
Introduction
This compound (CAS No. 827-33-8) is an aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and screening in drug discovery and development processes. The presence of bromo, chloro, and nitro functional groups on the aniline scaffold suggests a complex solubility profile that is influenced by solvent polarity, hydrogen bonding capabilities, and other intermolecular forces.
This document serves as a foundational resource, compiling available data on related compounds to infer a likely solubility profile and providing a robust methodology for its experimental determination.
Estimated Solubility Profile of this compound
The following table summarizes the solubility of structurally related nitroaniline derivatives in common laboratory solvents. This data provides a comparative baseline for estimating the solubility of this compound.
Table 1: Solubility of Structurally Related Compounds in Common Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Chloro-2-nitroaniline | N-methyl pyrrolidone (NMP) | 50.15 | High | [2] |
| Ethyl Acetate | 50.15 | High | [2] | |
| Acetonitrile | 50.15 | High | [2] | |
| 1,4-Dioxane | 50.15 | Moderate | [2] | |
| Methanol | 50.15 | Moderate | [2] | |
| Ethanol | 50.15 | Moderate | [2] | |
| n-Propanol | 50.15 | Moderate | [2] | |
| Isopropanol | 50.15 | Moderate | [2] | |
| n-Butanol | 50.15 | Moderate | [2] | |
| Ethylene Glycol (EG) | 50.15 | Low | [2] | |
| Cyclohexane | 50.15 | Very Low | [2] | |
| Water | 50.15 | Very Low | [2] | |
| 4-Nitroaniline | Ethanol | Ambient | More Soluble | [3] |
| Acetone | Ambient | More Soluble | [3] | |
| Chloroform | Ambient | More Soluble | [3] | |
| Water | 18.5 | 0.8 mg/mL | [4] | |
| 3-Nitroaniline | Methanol | Ambient | 1 g/11.5 mL | [5] |
| Ethanol | Ambient | 1 g/20 mL | [5] | |
| Ether | Ambient | 1 g/18 mL | [5] | |
| Acetone | Ambient | Soluble | [5] | |
| Water | 24 | 1200 mg/L | [5] |
Note: The qualitative descriptions of solubility (High, Moderate, Low) for 4-Chloro-2-nitroaniline are based on the reported mole fraction solubility data, which followed the order: NMP > (ethyl acetate, acetonitrile) > 1,4-dioxane > methanol > ethanol > n-propanol > isopropanol > n-butanol > EG > cyclohexane > water.[2]
Based on this comparative data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like NMP and ethyl acetate, and moderate solubility in alcohols, while showing poor solubility in non-polar solvents and water.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, the isothermal saturation method, also known as the shake-flask method, is recommended. This technique is considered the gold standard for determining the equilibrium solubility of a solid compound in a liquid solvent.[6]
Principle
An excess amount of the solid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the solute in the solution is constant and represents its solubility at that temperature. The concentration of the solute in the saturated solution is then determined using a suitable analytical method.
Materials and Equipment
-
Solute: this compound (purity > 97%)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Analytical Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the quantification of aromatic amines due to its sensitivity and specificity.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used.
-
Column: A C18 reversed-phase column is typically employed.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct solubility data for this compound remains to be published, a reasonable estimation of its solubility profile can be inferred from structurally related compounds. It is likely to be soluble in polar organic solvents and less soluble in non-polar media. For precise and reliable data, the detailed isothermal saturation method outlined in this guide provides a robust framework for researchers. The successful execution of this protocol will yield crucial physicochemical data, facilitating the effective use of this compound in research and development.
References
Spectroscopic Analysis of 4-Bromo-5-chloro-2-nitroaniline: A Technical Overview
Abstract: This technical guide provides a summary of available spectroscopic data for aromatic nitroanilines, with a focus on the structural characterization of halogenated derivatives. Due to the limited availability of public data for 4-Bromo-5-chloro-2-nitroaniline, this document presents a detailed analysis of the closely related compound, 4-Bromo-2-nitroaniline, as a reference. The guide includes comprehensive tables of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for these analytical techniques and includes a workflow diagram for the spectroscopic analysis of a novel chemical entity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a halogenated aromatic amine with potential applications in organic synthesis and materials science. Its structural elucidation is critical for understanding its chemical properties and reactivity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are essential tools for the unambiguous identification and characterization of such molecules. This guide aims to provide a comprehensive resource on the spectroscopic properties of this class of compounds.
Spectroscopic Data for 4-Bromo-2-nitroaniline
The following sections summarize the key spectroscopic data for 4-Bromo-2-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is fundamental for molecular structure determination.
Table 1: ¹H NMR Data for 4-Bromo-2-nitroaniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Data for 4-Bromo-2-nitroaniline
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: Specific peak assignments for ¹H and ¹³C NMR of 4-Bromo-2-nitroaniline are not consistently available across public databases. The expected spectra would show signals in the aromatic region for the protons and carbons of the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Table 3: IR Absorption Data for 4-Bromo-2-nitroaniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | N-H stretch (amine) |
| 1620 - 1580 | Strong | N-H bend (amine) |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |
| 1360 - 1290 | Strong | Symmetric NO₂ stretch |
| ~820 | Strong | C-H out-of-plane bend |
| ~600 | Medium-Strong | C-Br stretch |
Note: The values presented are typical ranges for the assigned functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of 4-Bromo-2-nitroaniline is 217.02 g/mol . The mass spectrum of 4-Bromo-2-nitroaniline would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Table 4: Mass Spectrometry Data for 4-Bromo-2-nitroaniline
| m/z | Relative Intensity (%) | Assignment |
| 218 | ~97 | [M+2]⁺ |
| 216 | 100 | [M]⁺ |
| 170 | High | [M-NO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic amine.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed.
-
The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
-
The tube is capped and gently agitated to ensure complete dissolution.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[2][3]
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-10 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
-
About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together.
-
The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
A small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.
-
The sample is introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[4][5]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using various spectroscopic techniques.
Caption: Workflow for structural elucidation of a chemical compound.
Conclusion
This technical guide has provided an overview of the spectroscopic characterization of 4-Bromo-2-nitroaniline as a proxy for this compound. The presented data tables and experimental protocols offer a valuable resource for researchers involved in the synthesis and analysis of halogenated nitroanilines. The structured workflow for spectroscopic analysis further provides a logical framework for the characterization of novel chemical entities. Further experimental work is required to determine the precise spectroscopic data for this compound.
References
In-Depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-5-chloro-2-nitroaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. This document details a plausible multi-step synthetic route, including detailed experimental protocols and a summary of quantitative data for each step.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a four-step reaction sequence commencing with the commercially available starting material, 3-chloroaniline. The key transformations involve the protection of the amino group via acetylation, followed by regioselective electrophilic aromatic substitution reactions—bromination and nitration—and concluding with the deprotection of the amino group. The regioselectivity of the halogenation and nitration steps is governed by the directing effects of the substituents on the aromatic ring.
Experimental Protocols
This section outlines the detailed methodology for the synthesis of this compound from 3-chloroaniline.
Step 1: Synthesis of N-(3-chlorophenyl)acetamide
This initial step involves the protection of the amino group of 3-chloroaniline by acetylation to form N-(3-chlorophenyl)acetamide. This is crucial to control the regioselectivity of the subsequent electrophilic aromatic substitution reactions.
Reaction:
Caption: Acetylation of 3-chloroaniline.
Protocol: In a suitable reaction vessel, 3-chloroaniline is reacted with an aqueous solution. Chloroacetyl chloride is then added to the reaction mixture. The reaction is carried out with stirring for several hours at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solid product, 2-chloro-N-(3-chlorophenyl)acetamide, is isolated.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-chloroaniline | [1] |
| Reagent | Chloroacetyl chloride | [1] |
| Product | 2-chloro-N-(3-chlorophenyl)acetamide | [1] |
| Yield | 70.32% | [1] |
| Melting Point | 98-100 °C | [1] |
Step 2: Synthesis of N-(4-bromo-3-chlorophenyl)acetamide
The second step is the regioselective bromination of N-(3-chlorophenyl)acetamide. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bromine atom is predominantly introduced at the para position relative to the acetamido group.
Reaction:
Caption: Bromination of N-(3-chlorophenyl)acetamide.
Protocol: N-(3-chlorophenyl)acetamide is dissolved in a suitable solvent, such as glacial acetic acid. A brominating agent, for example, N-bromoacetamide, is then added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The product, N-(4-bromo-3-chlorophenyl)acetamide, is then isolated by precipitation and filtration.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | N-(3-chlorophenyl)acetamide | |
| Reagent | N-Bromoacetamide | [2][3] |
| Product | N-(4-bromo-3-chlorophenyl)acetamide | |
| Yield | Not specified | |
| Melting Point | Not specified |
Step 3: Synthesis of N-(4-bromo-5-chloro-2-nitrophenyl)acetamide
In the third step, the nitration of N-(4-bromo-3-chlorophenyl)acetamide is performed. The strong activating and ortho, para-directing effect of the acetamido group, combined with the directing effects of the bromo and chloro substituents, leads to the introduction of the nitro group at the position ortho to the acetamido group.
Reaction:
Caption: Nitration of N-(4-bromo-3-chlorophenyl)acetamide.
Protocol: N-(4-bromo-3-chlorophenyl)acetamide is carefully added to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is maintained below room temperature with constant stirring. After the addition is complete, the reaction is allowed to proceed until completion (monitored by TLC). The reaction mixture is then poured onto ice, and the precipitated product, N-(4-bromo-5-chloro-2-nitrophenyl)acetamide, is collected by filtration, washed with water, and dried.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | N-(4-bromo-3-chlorophenyl)acetamide | |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [4] |
| Product | N-(4-bromo-5-chloro-2-nitrophenyl)acetamide | |
| Yield | Not specified | |
| Melting Point | Not specified |
Step 4: Synthesis of this compound
The final step is the hydrolysis of the acetamido group to yield the target compound, this compound. This is typically achieved under acidic conditions.
Reaction:
Caption: Hydrolysis of N-(4-bromo-5-chloro-2-nitrophenyl)acetamide.
Protocol: N-(4-bromo-5-chloro-2-nitrophenyl)acetamide is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mixture is heated under reflux for several hours until the hydrolysis is complete (monitored by TLC). After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine. The solid product, this compound, is then collected by filtration, washed with water, and can be further purified by recrystallization. A similar hydrolysis of 4-bromo-2-nitroacetanilide in aqueous hydrochloric acid at reflux for three hours yielded 57% of 4-bromo-2-nitroaniline.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | N-(4-bromo-5-chloro-2-nitrophenyl)acetamide | |
| Reagent | Hydrochloric Acid or Sulfuric Acid | [2] |
| Product | This compound | |
| Yield (analogous reaction) | 57% | [2] |
| Melting Point | Not specified |
Overall Synthetic Workflow
The complete synthetic pathway from 3-chloroaniline to this compound is illustrated in the following workflow diagram.
Caption: Multi-step synthesis of this compound.
This guide provides a plausible and chemically sound synthetic route to this compound. The experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. Further experimental work would be required to determine the precise optimal conditions and yields for each step of this specific synthetic sequence.
References
4-Bromo-5-chloro-2-nitroaniline: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 4-Bromo-5-chloro-2-nitroaniline (CAS No. 827-33-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is largely compiled from data on structurally analogous compounds, including 4-Bromo-2-nitroaniline, 4-Chloro-2-nitroaniline, and 5-Chloro-2-nitroaniline. The toxicological properties of this compound have not been fully investigated.[1] Therefore, this guide should be used with caution and supplemented with professional judgment and a thorough risk assessment before handling this chemical.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include acute toxicity if swallowed, in contact with skin, or if inhaled, as well as potential for skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
Anticipated GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.[2]
Physical and Chemical Properties (Limited Data)
| Property | Value |
| CAS Number | 827-33-8 |
| Molecular Formula | C₆H₄BrClN₂O₂ |
| Molecular Weight | 251.47 g/mol |
| Appearance | Solid (Anticipated) |
| Purity | ≥96% |
| Storage | 4°C, protect from light |
Exposure Controls and Personal Protection
Given the anticipated hazards, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | To prevent skin contact. Use proper glove removal technique to avoid contamination. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved, and closed-front. | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling outside a fume hood or if dust generation is likely. | To prevent inhalation of harmful dust. |
First Aid Measures
In the event of exposure, immediate medical attention is crucial. Show the safety data sheet of a similar compound to the medical personnel.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Use only in a well-ventilated area or under a fume hood.[2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store at 4°C and protect from light.
-
Incompatible materials include acids, acid chlorides, and reducing agents.[2]
Accidental Release Measures
In case of a spill, follow these procedures to minimize exposure and environmental contamination.
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 3.
-
Dampen the solid spill material with a suitable solvent like alcohol to prevent dust formation.
-
Carefully sweep up the dampened material and place it into a suitable, labeled container for disposal.
-
Use absorbent paper dampened with the same solvent to clean up any remaining material.
-
Wash the spill area with soap and water.
-
Do not re-enter the contaminated area until it has been verified as clean by a safety officer.
Large Spills:
-
Evacuate the area immediately.
-
Isolate the spill or leak area. For solids, this is typically a radius of at least 25 meters (75 feet).
-
Contact emergency services and your institution's environmental health and safety department.
Experimental Protocols
Note: The following protocols are generalized procedures for assessing the hazards of a novel chemical compound and are not based on specific studies of this compound. A qualified toxicologist should be consulted to design and interpret any toxicological studies.
Protocol: In Vitro Skin Irritation Assessment (Reconstructed Human Epidermis Test Method - OECD TG 439)
-
Objective: To assess the skin irritation potential of the test chemical.
-
Materials: Reconstructed human epidermis (RhE) tissue, assay medium, test chemical, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., Phosphate Buffered Saline), MTT reagent.
-
Procedure: a. Prepare the test chemical in a suitable vehicle. b. Apply the test chemical, positive control, and negative control to the surface of the RhE tissue. c. Incubate for a specified period (e.g., 60 minutes). d. Rinse the tissues to remove the test substance. e. Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours). f. Assess cell viability using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.
-
Interpretation: The reduction in cell viability compared to the negative control is used to classify the irritation potential of the chemical. A viability of ≤ 50% typically indicates an irritant.
Visualizations
Caption: Workflow for Safely Handling this compound.
References
In-depth Technical Guide to 4-Bromo-5-chloro-2-nitroaniline for Researchers and Drug Development Professionals
An Essential Building Block in Medicinal Chemistry
4-Bromo-5-chloro-2-nitroaniline is a halogenated nitroaromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its chemical structure, featuring bromo, chloro, and nitro substituents on an aniline scaffold, provides multiple reactive sites for the construction of diverse molecular architectures, most notably heterocyclic systems like benzimidazoles, which are prevalent in many biologically active compounds.
Physicochemical Properties and Supplier Information
This compound is commercially available from various suppliers, typically with a purity of 97% or higher. While specific experimental data for the melting point and solubility of this particular isomer can be limited, related compounds offer insights into its general physical characteristics. It is crucial for researchers to consult the supplier's certificate of analysis for lot-specific data.
Table 1: Physicochemical Data of this compound and Related Isomers
| Property | This compound | 4-Bromo-2-nitroaniline | 5-Chloro-2-nitroaniline |
| CAS Number | 827-33-8[1][2][3] | 875-51-4 | 1635-61-6 |
| Molecular Formula | C6H4BrClN2O2[1] | C6H5BrN2O2 | C6H5ClN2O2 |
| Molecular Weight | 251.47 g/mol [1] | 217.02 g/mol [4] | 172.57 g/mol |
| Boiling Point | 350.5 °C at 760 mmHg | 308.7 °C at 760 mmHg | 323.4 °C |
| Melting Point | Data not readily available | 110-113 °C[4] | 125-129 °C |
| Appearance | Likely a yellow to orange solid | Yellow to orange crystalline solid | Yellow to orange solid |
| Purity (Typical) | ≥ 97%[1][3] | ≥ 97%[4] | ≥ 97.0% |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| CP Lab Chemicals | min 97% | 1 gram[1] |
| AbacipharmTech | - | Custom Synthesis[2] |
| ChemUniverse | 97% | 250MG, 1G, 5G[3] |
| Amadis Chemical | 97% | 100g |
| ChemScene | ≥96% | Inquire |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the laboratory synthesis of this compound is not widely published in readily accessible literature, its preparation can be inferred from established methods for the synthesis of related halogenated nitroanilines. The synthesis would likely involve a multi-step process of electrophilic aromatic substitution on a suitable aniline or substituted aniline precursor. The following represents a plausible synthetic approach based on protocols for similar molecules.
Proposed Synthetic Pathway:
The synthesis could logically proceed from 3-chloroaniline. The amino group would first be protected, for example, by acetylation, to control the regioselectivity of the subsequent halogenation and nitration steps. This would be followed by bromination and then nitration, or vice versa, with the final step being the deprotection of the amino group.
References
4-Bromo-5-chloro-2-nitroaniline: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-chloro-2-nitroaniline is a halogenated nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and nitro groups on an aniline scaffold, provides multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a detailed overview of the physical and chemical properties of this compound, a proposed synthetic protocol, and its potential applications, particularly in the field of drug discovery and development as a building block for protein degraders.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and estimated physical properties based on data from suppliers and analogous compounds.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 827-33-8 | [1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| Appearance | Expected to be a yellow to orange crystalline solid | N/A |
| Melting Point | Not available (similar compounds like 4-bromo-2-nitroaniline melt at 111 °C) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | N/A |
| Purity | Commercially available with ≥97% purity | [1] |
Proposed Synthesis Protocol
2.1. Proposed Synthetic Scheme
Caption: Proposed multi-step synthesis of this compound.
2.2. Experimental Protocol
Step 1: Acetylation of 3-Chloroaniline
-
Objective: To protect the amino group of 3-chloroaniline to control regioselectivity in subsequent bromination and nitration steps.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (1.0 eq) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(3-chlorophenyl)acetamide.
-
Step 2: Bromination of N-(3-chlorophenyl)acetamide
-
Objective: To introduce a bromine atom at the para-position to the activating acetamido group.
-
Procedure:
-
Dissolve N-(3-chlorophenyl)acetamide (1.0 eq) in glacial acetic acid in a three-necked flask.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield 4-bromo-N-(3-chlorophenyl)acetamide.
-
Step 3: Nitration of 4-Bromo-N-(3-chlorophenyl)acetamide
-
Objective: To introduce a nitro group at the ortho-position to the amino group. The acetamido group directs ortho, and the existing substituents will influence the final position.
-
Procedure:
-
Carefully add 4-bromo-N-(3-chlorophenyl)acetamide (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid (nitrating mixture).
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 2-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Step 4: Hydrolysis of the Acetamido Group
-
Objective: To deprotect the amino group to yield the final product.
-
Procedure:
-
Suspend the crude nitrated product in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Applications in Chemical Synthesis
This compound is a versatile intermediate for the synthesis of a variety of more complex organic molecules. Its utility stems from the differential reactivity of its functional groups.
-
Amino Group Transformations: The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other functional groups. It can also be acylated or alkylated.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, generating a diamino-dihalobenzene derivative, which can be a precursor for heterocyclic compounds.
-
Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Its designation as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other small molecules designed to induce the degradation of specific proteins.[1]
Caption: Potential synthetic transformations of this compound.
Spectroscopic Data (Expected)
| Spectroscopy | Expected Features |
| ¹H NMR | Two aromatic protons appearing as singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electronic effects of the substituents. A broad singlet for the amino protons (NH₂) which may be exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals in the aromatic region (δ 110-150 ppm). The carbons attached to the bromine, chlorine, and nitro groups will be significantly deshielded. |
| IR (Infrared) | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). C-Br and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak (M⁺) and characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on the safety data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. Its rich functionality allows for a wide range of chemical transformations, making it an attractive building block for creating diverse molecular libraries. While detailed experimental data is sparse, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further research into its synthesis and reactivity is warranted to fully explore its synthetic potential.
References
An In-Depth Technical Guide on the Reactivity of the Nitro Group in 4-Bromo-5-chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-chloro-2-nitroaniline is a halogenated nitroaromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The reactivity of this molecule is largely dictated by the interplay of its three substituents on the aniline ring: the electron-donating amino group and the electron-withdrawing nitro, bromo, and chloro groups. This guide focuses specifically on the reactivity of the nitro group, a key functional group that governs many of the important transformations of this compound.
The strategic placement of the nitro group ortho to the amino group and flanked by halogen atoms on the adjacent carbons creates a unique electronic environment. This arrangement profoundly influences its participation in key chemical reactions, most notably reduction to an amino group and its role in activating the aromatic ring for nucleophilic aromatic substitution. Understanding the nuances of the nitro group's reactivity is paramount for effectively utilizing this compound in complex synthetic pathways.
Core Reactivity of the Nitro Group
The chemical behavior of the nitro group in this compound is primarily characterized by two main types of reactions:
-
Reduction to an Amine: The most common and synthetically valuable reaction of the nitro group is its reduction to a primary amine. This transformation is a cornerstone of many synthetic strategies, as it converts the electron-wielding nitro functionality into a versatile amino group, paving the way for the construction of various heterocyclic systems, such as benzimidazoles.
-
Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This deactivation towards electrophilic attack conversely activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Logical Relationship of Substituent Effects
The interplay of the substituents on the aromatic ring dictates the overall reactivity. The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the nitro and halogen groups are deactivating. For nucleophilic aromatic substitution, the nitro group is a strong activating group.
Caption: Interplay of functional groups and resulting reactivity pathways.
Experimental Protocols and Data
While specific experimental data for this compound is not extensively published in readily accessible literature, its reactivity can be reliably predicted based on established protocols for analogous halogenated nitroanilines. The following sections provide detailed methodologies for key transformations involving the nitro group.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to yield 4-bromo-5-chloro-1,2-diaminobenzene is a critical step for subsequent heterocyclic synthesis. Common and effective methods include catalytic hydrogenation and reduction with metals in acidic or neutral media.
Table 1: Comparison of Reduction Methods for Nitroanilines
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2 gas, Pd/C or Pt/C catalyst, Ethanol or Ethyl Acetate solvent, room temperature | High yields, clean reaction, catalyst can be recycled | Requires specialized hydrogenation equipment, potential for dehalogenation |
| Metal in Acidic Medium | Fe powder, NH4Cl, Ethanol/Water, reflux | Inexpensive reagents, simple setup | Can generate significant amounts of metal waste, workup can be tedious |
| Stannous Chloride | SnCl2·2H2O, Ethanol, reflux | Effective for substrates sensitive to hydrogenation | Stoichiometric amounts of tin salts are required, which are toxic |
This protocol is a general procedure for the reduction of a nitroaniline to a diamine using catalytic hydrogenation.
Caption: Step-by-step catalytic hydrogenation workflow.
Detailed Methodology:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-5-chloro-1,2-diaminobenzene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of Benzimidazoles
The resulting 4-bromo-5-chloro-1,2-diaminobenzene is a key precursor for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications.[1] The synthesis typically proceeds via a condensation reaction with an aldehyde.
This protocol describes a general one-pot synthesis of a 2-substituted benzimidazole from an o-nitroaniline.
Caption: Workflow for one-pot benzimidazole synthesis.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and a reducing agent such as sodium dithionite (Na2S2O4) (3.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water as the solvent.
-
Reaction: Heat the reaction mixture to reflux and stir for the time required for the reaction to complete (typically monitored by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude benzimidazole.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Applications in Drug Development
While direct applications of this compound in marketed drugs are not readily documented, its derivatives, particularly benzimidazoles, are of significant interest in medicinal chemistry. The substituents on the benzimidazole ring, originating from the substituted o-phenylenediamine precursor, can be tailored to modulate the pharmacological activity of the resulting molecule.
N-substituted 2-nitroaniline derivatives, in general, have shown a broad spectrum of biological activities, including anticancer and antimicrobial properties.[2] The nitro group can play a crucial role in the mechanism of action, especially in bioreductive activation under the hypoxic conditions often found in solid tumors.[2] The reduction of the nitro group in such environments can lead to the formation of reactive species that are cytotoxic to cancer cells.
Conclusion
The nitro group in this compound is a pivotal functional group that dictates the primary reactive pathways of the molecule. Its facile reduction to an amino group provides a gateway to a diverse range of complex nitrogen-containing heterocycles, most notably benzimidazoles, which are of high value in drug discovery. Furthermore, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, offering another avenue for synthetic diversification. A thorough understanding of these reactivities, coupled with the established experimental protocols for analogous compounds, empowers researchers to effectively utilize this compound as a strategic building block in the design and synthesis of novel molecules with potential therapeutic applications. Further research into the specific reaction kinetics and optimization of protocols for this particular molecule will undoubtedly expand its utility in the fields of medicinal and materials chemistry.
References
Methodological & Application
Synthesis of 5-Bromo-6-chloro-1H-benzimidazole from 4-Bromo-5-chloro-2-nitroaniline: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-bromo-6-chloro-1H-benzimidazole, a halogenated benzimidazole derivative with potential applications in drug discovery, starting from 4-bromo-5-chloro-2-nitroaniline. The protocols outlined below are based on established methodologies for the reduction of nitroaromatics and the subsequent cyclization to form the benzimidazole core.
Application Notes
Benzimidazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine and chlorine, onto the benzimidazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
The target molecule, 5-bromo-6-chloro-1H-benzimidazole, is a structural analog of known kinase inhibitors. Specifically, derivatives of 5,6-dichlorobenzimidazole have demonstrated potent inhibitory activity against BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway that is frequently mutated in various cancers, including melanoma and colorectal cancer.[1][2][3][4] The similar electronic and steric properties of the bromo and chloro substituents suggest that 5-bromo-6-chloro-1H-benzimidazole may also exhibit activity as a BRAF inhibitor, making it a valuable candidate for further investigation in oncology drug discovery programs.
The synthetic route described herein involves a two-step process: the reduction of the nitro group of this compound to form the corresponding o-phenylenediamine, followed by cyclization with formic acid to yield the target benzimidazole. This straightforward and efficient synthesis allows for the reliable production of the material for biological screening and further derivatization.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-chloro-1,2-phenylenediamine
This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride dihydrate. This method is well-suited for substrates containing halogen substituents due to its chemoselectivity.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid (sufficient to dissolve the tin salt and create an acidic environment).
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic mixture by the dropwise addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-5-chloro-1,2-phenylenediamine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure diamine.
Step 2: Synthesis of 5-Bromo-6-chloro-1H-benzimidazole
This protocol details the cyclization of 4-bromo-5-chloro-1,2-phenylenediamine with formic acid to form the benzimidazole ring.
Materials:
-
4-Bromo-5-chloro-1,2-phenylenediamine
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, add 4-bromo-5-chloro-1,2-phenylenediamine (1.0 eq) and an excess of formic acid (e.g., 5-10 eq).
-
Heat the reaction mixture to 100-110 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the solid in a vacuum oven to obtain the crude 5-bromo-6-chloro-1H-benzimidazole.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure product.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Nitro Reduction | This compound | SnCl₂·2H₂O, HCl | 4-Bromo-5-chloro-1,2-phenylenediamine | 80-90 |
| 2 | Cyclization | 4-Bromo-5-chloro-1,2-phenylenediamine | Formic Acid | 5-Bromo-6-chloro-1H-benzimidazole | 85-95 |
Note: Yields are estimates based on similar reported procedures and may vary depending on experimental conditions.
Table 2: Biological Activity of Structurally Related Dichlorobenzimidazole Derivatives against BRAF Kinase[1][2]
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 10h (a 5,6-dichloro analog) | BRAF WT | 1.72 |
| 10h (a 5,6-dichloro analog) | BRAF V600E | 2.76 |
This data for a structurally similar compound suggests that 5-bromo-6-chloro-1H-benzimidazole is a promising candidate for evaluation as a BRAF inhibitor.
Mandatory Visualization
Caption: Synthetic workflow for 5-bromo-6-chloro-1H-benzimidazole.
Caption: Potential inhibition of the MAPK/ERK pathway by the synthesized benzimidazole.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Selective Catalytic Reduction of 4-Bromo-5-chloro-2-nitroaniline
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed protocol for the chemoselective synthesis of 4-bromo-5-chloro-1,2-phenylenediamine, a key intermediate for pharmaceuticals and fine chemicals.[1]
Introduction
The selective reduction of nitro groups in halogenated aromatic compounds is a critical transformation in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The target molecule, 4-bromo-5-chloro-1,2-phenylenediamine, is a valuable building block. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without causing dehalogenation (loss of bromine or chlorine atoms), a common side reaction with many standard reduction methods.[2][3]
This document provides detailed protocols for two effective methods for the catalytic reduction of 4-Bromo-5-chloro-2-nitroaniline: Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) with a hydrogen donor, and a classic metal-acid reduction using Tin(II) chloride, which is known for its high selectivity.[2][3]
Reaction Scheme
Figure 1: General reaction scheme for the reduction of this compound to 4-bromo-5-chloro-1,2-phenylenediamine.
Comparative Data of Reduction Protocols
The following table summarizes the typical reaction conditions and expected outcomes for the protocols detailed below.
| Parameter | Protocol 1: Pd/C with Hydrazine | Protocol 2: Tin(II) Chloride |
| Catalyst/Reagent | 10% Palladium on Carbon (Pd/C) | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Hydrogen/Reductant | Hydrazine monohydrate | SnCl₂ in acidic medium |
| Solvent | Ethanol or Methanol[2] | Ethanol |
| Temperature | 60-80 °C | Reflux (approx. 78 °C) |
| Reaction Time | 1-4 hours | 2-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Key Advantage | High yield, efficient | Excellent chemoselectivity, avoids dehalogenation[3] |
| Work-up | Filtration of catalyst[4] | pH adjustment, extraction |
| Purity (pre-purif.) | Good to Excellent | Good |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine
This method utilizes catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas by using a hydrogen donor like hydrazine hydrate.[2] It is an efficient and rapid method.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Absolute Ethanol
-
Celite® (diatomaceous earth)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) and 10% Pd/C (0.05-0.10 eq by weight) in absolute ethanol (10-15 mL per gram of substrate).
-
Addition of Reductant: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 70-80 °C) with vigorous stirring.
-
Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise via an addition funnel over 30-60 minutes. Caution: The reaction can be exothermic.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).[4]
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the Celite® pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-bromo-5-chloro-1,2-phenylenediamine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Selective Reduction with Tin(II) Chloride (SnCl₂)
This classic method is highly reliable for reducing nitro groups in the presence of sensitive functionalities like halogens, as it does not typically cause dehalogenation.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15-20 mL per gram of substrate).
-
Addition of Reagent: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The mixture may become a thick slurry.
-
Carefully add concentrated HCl (a few drops) to initiate the reaction, then attach a reflux condenser.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until completion (typically 2-6 hours).
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add 5M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Purification: Purify the product by recrystallization or column chromatography as described in Protocol 1.
Analytical Methods for Monitoring and Characterization
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as 3:1 Hexanes:Ethyl Acetate. Visualize spots under UV light (254 nm). The product diamine should have a lower Rf value than the starting nitroaniline.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC-UV method can be used for quantitative analysis of purity and reaction conversion.[5][6]
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the absence of dehalogenation and complete reduction of the nitro group.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine is highly toxic and a suspected carcinogen; handle with extreme care.
-
Concentrated acids and bases are corrosive.
-
Catalytic hydrogenation can produce flammable hydrogen gas; ensure the apparatus is well-ventilated and free from ignition sources.
Visualized Workflows and Pathways
Caption: Experimental workflow for the catalytic reduction of this compound.
Caption: Simplified chemical pathway for the reduction of a nitro group to an amine.
References
- 1. 4-Bromo-5-chlorobenzene-1,2-diamine [myskinrecipes.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Reduction of 4-Bromo-5-chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-chloro-2-nitroaniline is a halogenated nitroaromatic compound of significant interest in synthetic organic chemistry, particularly as a precursor for valuable intermediates in the pharmaceutical industry. The reduction of its nitro group to an amine is a critical transformation, yielding 4-bromo-5-chloro-o-phenylenediamine. This diamine serves as a versatile building block for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles, which are a prominent scaffold in numerous therapeutic agents. The presence of bromine and chlorine atoms on the benzene ring provides opportunities for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.
This document provides detailed application notes and experimental protocols for the reduction of this compound using common and effective reducing agents. It also explores the application of the resulting diamine in the synthesis of biologically active molecules.
Application in Drug Development: Synthesis of Benzimidazole Scaffolds
The primary product of the reduction, 4-bromo-5-chloro-o-phenylenediamine, is a key intermediate in the synthesis of substituted benzimidazoles. The benzimidazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including approved drugs for various diseases.[1][2]
Substituted benzimidazoles derived from 4-bromo-5-chloro-o-phenylenediamine are of particular interest in oncology. These compounds have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][4] By inhibiting these kinases, benzimidazole derivatives can disrupt cancer cell proliferation, survival, and angiogenesis. The halogen substituents on the benzimidazole core can play a crucial role in modulating the compound's binding affinity and selectivity for the target kinase.[4]
For instance, certain benzimidazole derivatives have been shown to interfere with microtubule formation and activate DNA damage stress responses, leading to cell cycle arrest and apoptosis in cancer cells.[3] The p53 tumor suppressor protein is often involved in these pathways.[3]
Chemical Reaction
The reduction of this compound to 4-bromo-5-chloro-o-phenylenediamine can be achieved through several methods, including catalytic hydrogenation, and reduction with metals in acidic media.
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
The following are generalized protocols for the reduction of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Careful selection of the catalyst and reaction conditions is crucial to prevent dehalogenation. Platinum-based catalysts, sometimes modified with other metals, have been shown to be effective for the selective hydrogenation of halogenated nitroaromatics.[5][6]
Materials:
-
This compound
-
Platinum on carbon (Pt/C, 5% or 10%) or Platinum-Iron on activated carbon (Pt-Fe/AC)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Carefully add the Pt/C or Pt-Fe/AC catalyst (1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-5-chloro-o-phenylenediamine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Iron in Acidic Medium
Reduction with iron powder in the presence of an acid, such as hydrochloric acid or ammonium chloride, is a classical and cost-effective method for nitro group reduction.[7][8] Pre-activation of the iron powder with a strong acid can improve reaction rates and consistency.[7]
Materials:
-
This compound
-
Iron powder (<10 µm)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder (3-5 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated HCl or a stoichiometric amount of NH₄Cl.
-
Heat the suspension to reflux (around 80-90 °C) with vigorous stirring.
-
Add the this compound (1.0 eq) portion-wise to control the exothermic reaction.
-
Continue stirring at reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of filter aid to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 4-bromo-5-chloro-o-phenylenediamine by column chromatography or recrystallization.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is another widely used reducing agent for aromatic nitro compounds, often in the presence of a strong acid like HCl.[8]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully basify with a sodium hydroxide solution to a pH of 8-10 to precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.
-
Separate the organic layer of the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 4-bromo-5-chloro-o-phenylenediamine by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters for the reduction of substituted nitroanilines, which can be used as a starting point for the optimization of the reduction of this compound.
| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | Pt/C or Pt-Fe/AC | Ethanol | 25-60 | 2-8 | >90 | Selective for the nitro group; risk of dehalogenation with Pd catalysts. |
| Iron in Acidic Medium | Fe / NH₄Cl | Ethanol/Water | 80-90 | 2-6 | 85-95 | Cost-effective and robust method. |
| Stannous Chloride | SnCl₂·2H₂O / HCl | Ethanol | 25-60 | 1-4 | 80-90 | Effective but requires removal of tin salts during workup. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the reduction of this compound.
Application in Kinase Inhibitor Synthesis and Signaling
The product, 4-bromo-5-chloro-o-phenylenediamine, can be reacted with various aldehydes to synthesize a library of substituted benzimidazoles. These benzimidazoles can then be screened for their ability to inhibit protein kinases involved in cancer cell signaling.
Caption: Synthesis of a benzimidazole-based kinase inhibitor and its inhibitory effect on a generic cancer cell signaling pathway.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. reddit.com [reddit.com]
Synthesis of Substituted Phenylenediamines: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylenediamines are a critical class of organic compounds widely utilized as intermediates in the synthesis of a diverse range of materials and biologically active molecules. Their applications span from high-performance polymers and antioxidant additives to active pharmaceutical ingredients (APIs). The strategic introduction of substituents onto the phenylenediamine core allows for the fine-tuning of their chemical and physical properties, making them invaluable building blocks in medicinal chemistry and materials science. This document provides detailed protocols for several common and robust methods for the synthesis of substituted phenylenediamines, including catalytic hydrogenation, reduction of nitroanilines, and modern cross-coupling reactions.
I. Synthesis via Reduction of Nitroaromatic Compounds
The reduction of dinitroarenes and nitroanilines represents a classical and industrially significant approach to the synthesis of phenylenediamines. These methods are often high-yielding and can be performed with a variety of reducing agents and catalyst systems.
A. Catalytic Hydrogenation of Dinitrobenzenes
Catalytic hydrogenation is an environmentally friendly and efficient method for the production of phenylenediamines from dinitrobenzene precursors.[1] Various catalysts, including those based on nickel and palladium, are commonly employed.[2]
Experimental Protocol: Synthesis of m-Phenylenediamine from m-Dinitrobenzene
This protocol is adapted from studies on the liquid-phase catalytic hydrogenation of m-dinitrobenzene.[1][2]
Materials:
-
m-Dinitrobenzene
-
Ethanol (or other suitable solvent like piperidine)[3]
-
Ni/SiO2 catalyst (optionally promoted with La2O3) or 5% Pd/C[1]
-
Hydrogen gas (H2)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, prepare a solution of m-dinitrobenzene (e.g., 10 g) in ethanol (e.g., 100 mL).
-
Add the catalyst (e.g., 0.5 g of 5% Pd/C or La2O3-promoted Ni/SiO2).
-
Seal the autoclave and purge the system with nitrogen gas three times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.0-4.0 MPa).[3]
-
Heat the mixture to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude m-phenylenediamine.
-
The product can be further purified by crystallization or distillation.
Data Presentation:
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| m-Dinitrobenzene | La2O3-promoted Ni/SiO2 | Ethanol | Not specified | Not specified | 94 | [1][2] |
| 2,4-Dinitrochlorobenzene | 5% Pd/C | Methanol | 80 | 0.8 | >95 | |
| m-Dinitrobenzene | Supported Ni2P | Piperidine | 50-80 | 2.0-4.0 | High | [3] |
B. Chemical Reduction of Nitroanilines
The reduction of nitroanilines is another prevalent method for synthesizing phenylenediamines, often employing metals in acidic media or other reducing agents.
Experimental Protocol: Synthesis of p-Phenylenediamine from p-Nitroaniline
This protocol is a classic laboratory-scale synthesis using iron powder in an acidic medium.
Materials:
-
p-Nitroaniline
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na2CO3)
-
Water
-
Heating mantle with a round-bottom flask and reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add water (150 mL) and heat to 95 °C.
-
Add p-nitroaniline (100 g) to the hot water.
-
Gradually add 5 mL of concentrated HCl followed by the portion-wise addition of fine iron powder (approximately 100 g), ensuring the reaction does not become too vigorous.
-
Continue the addition of iron powder until the yellow color of the p-nitroaniline disappears (monitor by spotting on filter paper).
-
Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline to litmus paper.
-
Boil the mixture for a short period and then filter it hot to remove the iron sludge.
-
Concentrate the filtrate by heating until crystallization of p-phenylenediamine begins.
-
Cool the solution to induce further crystallization.
-
Collect the crystals by filtration and dry them. A typical yield is around 80%.
II. Synthesis via Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the construction of C-N bonds, enabling the synthesis of a wide array of N-substituted phenylenediamines. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples.[4][5]
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides (or triflates) and amines.[4] This method is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: Synthesis of an N-Aryl-p-phenylenediamine
This is a general protocol adaptable for the synthesis of various N-aryl-p-phenylenediamines.
Materials:
-
An aryl halide (e.g., 4-bromo-N,N-dimethylaniline)
-
An aniline (e.g., aniline)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard workup and purification reagents and equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and the aniline (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 2-24 hours), monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[5] While it often requires higher temperatures than the Buchwald-Hartwig amination, modern ligand systems have enabled milder reaction conditions.
Experimental Protocol: Synthesis of an N,N'-Diaryl-p-phenylenediamine
This protocol describes a copper-catalyzed N-arylation of p-phenylenediamine.
Materials:
-
p-Phenylenediamine
-
An aryl iodide or bromide (2.2 equivalents)
-
Copper(I) iodide (CuI) (e.g., 10 mol%)
-
A ligand (e.g., L-proline or N,N'-dimethylethylenediamine) (e.g., 20 mol%)
-
A base (e.g., potassium carbonate (K2CO3) or potassium phosphate (K3PO4)) (e.g., 2.5 equivalents)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vessel, add CuI, the ligand, and the base.
-
Add p-phenylenediamine (1.0 equivalent) and the aryl halide (2.2 equivalents).
-
Add the anhydrous solvent (e.g., DMSO).
-
Heat the reaction mixture under an inert atmosphere to the required temperature (e.g., 90-130 °C) for 12-48 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
III. Synthesis of N-Alkyl Phenylenediamines via Reductive Amination
Reductive amination is a versatile method for the synthesis of N-alkylated amines from carbonyl compounds and amines in the presence of a reducing agent.[6]
Experimental Protocol: Synthesis of an N-Alkyl-p-phenylenediamine
This protocol outlines the synthesis of an N-alkyl-p-phenylenediamine from p-phenylenediamine and an aldehyde or ketone.
Materials:
-
p-Phenylenediamine
-
An aldehyde or ketone (1.1 equivalents for mono-alkylation)
-
A reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN))
-
A solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve p-phenylenediamine (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in the solvent in a round-bottom flask.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
IV. Characterization of Substituted Phenylenediamines
The synthesized substituted phenylenediamines should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule, confirming the positions and nature of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as N-H and C-N stretching vibrations.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.
Data Presentation: Spectroscopic Data for N-Phenyl-p-phenylenediamine
| Technique | Key Signals |
| 1H NMR (CDCl3) | δ 7.2-6.7 (m, aromatic protons), δ 5.5 (s, NH), δ 3.6 (s, NH2) |
| 13C NMR (CDCl3) | δ 143.2, 140.1, 129.3, 121.5, 118.0, 115.2 (aromatic carbons) |
| IR (KBr, cm-1) | 3400-3200 (N-H stretching), 1620-1580 (C=C aromatic stretching), 1300-1250 (C-N stretching) |
| MS (EI) | m/z 184 (M+) |
V. Applications in Drug Development and Signaling Pathways
Substituted phenylenediamines are privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. Their antioxidant properties and their role as precursors to kinase inhibitors and G protein-coupled receptor (GPCR) modulators are of particular interest.
A. Antioxidant Signaling Pathways
N,N'-disubstituted p-phenylenediamines are potent antioxidants. Their mechanism of action often involves the scavenging of reactive oxygen species (ROS), thereby modulating signaling pathways sensitive to oxidative stress, such as the Nrf2-KEAP1 pathway. By reducing oxidative stress, these compounds can protect cells from damage and have potential therapeutic applications in diseases associated with oxidative damage.[7]
B. Kinase Inhibitors
The phenylenediamine scaffold is present in numerous kinase inhibitors. These compounds can target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anti-cancer drugs. Phenylenediamine derivatives have been explored as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[8][9]
C. G Protein-Coupled Receptor (GPCR) Modulation
GPCRs are a large family of cell surface receptors that play a key role in signal transduction. Phenylenediamine derivatives can act as allosteric modulators of GPCRs, binding to a site distinct from the endogenous ligand binding site and altering the receptor's response to its natural agonist.[10][11] This can lead to the fine-tuning of cellular signaling and represents a promising strategy for the development of novel therapeutics with improved selectivity and safety profiles.
VI. Experimental Workflows and Signaling Pathway Diagrams
Caption: General workflow for the synthesis and characterization of substituted phenylenediamines.
Caption: Mechanism of action of phenylenediamine derivatives as kinase inhibitors.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Bromo-5-chloro-2-nitroaniline in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-chloro-2-nitroaniline is a versatile substituted aromatic compound that serves as a key building block in the synthesis of a variety of bioactive molecules. Its unique arrangement of electron-withdrawing and halogen substituents on the aniline ring provides multiple reactive sites for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent urease inhibitors and outlines its potential in the creation of other bioactive scaffolds, including antimicrobial and anticancer agents.
Application 1: Synthesis of Potent Benzimidazole-Based Urease Inhibitors
Substituted benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of novel benzimidazole derivatives from this compound or its analogs can lead to the discovery of potent enzyme inhibitors, such as urease inhibitors, which are of interest in treating infections caused by urease-producing bacteria like Helicobacter pylori.
Experimental Protocol: Two-Step Synthesis of a Benzimidazole-Based Urease Inhibitor
This protocol is adapted from the synthesis of structurally related benzimidazole derivatives and illustrates a viable pathway starting from a dihalogenated nitroaniline.
Step 1: Nucleophilic Aromatic Substitution
A nucleophilic aromatic substitution reaction is performed to introduce a side chain that will form part of the final benzimidazole scaffold.
-
Materials:
-
This compound (1.0 mmol)
-
N-ethylpiperazine (2.5 mmol)
-
Dimethyl sulfoxide (DMSO) (15 mL)
-
-
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask.
-
Add N-ethylpiperazine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the intermediate product.
-
Step 2: Reductive Cyclization to form the Benzimidazole Core
The nitro group of the intermediate is reduced to an amine, which then undergoes intramolecular cyclization with a suitable reagent to form the benzimidazole ring.
-
Materials:
-
Intermediate from Step 1 (1.0 mmol)
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (1.2 mmol)
-
Reducing agent (e.g., Sodium dithionite, Na₂S₂O₄) (3.0 mmol)
-
Solvent (e.g., Ethanol or a mixture of Ethanol/Water)
-
-
Procedure:
-
Suspend the intermediate from Step 1 in the chosen solvent.
-
Add the aromatic aldehyde to the suspension.
-
Add the reducing agent portion-wise while stirring.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final benzimidazole derivative.
-
Data Presentation: Urease Inhibitory Activity
The following table summarizes the urease inhibitory activity of a series of synthesized benzimidazole derivatives, demonstrating the potential of this scaffold.
| Compound | R-group on Phenyl Ring | IC₅₀ (µM)[1] |
| 8a | H | 7.18 |
| 8e | 4-Cl | Not specified |
| 8g | 4-OH | Not specified |
| 8l | 2-F | 9.42 |
| 8m | 2-Cl | 7.23 |
| 8n | 3,4-di-OMe | 8.46 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the urease enzyme activity.
Logical Workflow for Benzimidazole Synthesis
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-5-chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-5-chloro-2-nitroaniline, a versatile building block in medicinal chemistry and materials science. The methodologies outlined below are essential for the synthesis of complex aromatic compounds, including precursors for heterocyclic scaffolds such as benzimidazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction can be selectively performed at the more reactive C-Br bond.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Arylboronic Ester | Pd(dppf)Cl₂, X-Phos | K₂CO₃ | DMF | 120 | 4 | Not Reported | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Ester[1]
Materials:
-
This compound
-
Arylboronic ester (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-1-yl)ethan-1-one)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), X-Phos (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. For this compound, this reaction can be used to introduce a variety of primary and secondary amines at the C-Br position. While no specific examples with this exact substrate were found, the following general protocol for electron-deficient aryl bromides is provided as a representative method.
Representative Quantitative Data: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ | Toluene | 100 | 18 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 110 | 24 | ~80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (1.0) | RuPhos (2.0) | NaOtBu | Dioxane | 80 | 12 | ~90 |
Experimental Protocol: Representative Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be applied to this compound to introduce vinyl groups. The following is a general protocol for electron-deficient aryl bromides.
Representative Quantitative Data: Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1.0) | P(o-tol)₃ (2.0) | Et₃N | DMF | 100 | 16 | ~85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2.0) | None | NaOAc | NMP | 140 | 24 | ~90 |
| 3 | Ethylene | PdCl₂(PPh₃)₂ (1.0) | None | K₂CO₃ | DMAc/H₂O | 120 | 12 | ~75 |
Experimental Protocol: Representative Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Optional: Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Solvent (e.g., DMF, NMP, DMAc)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, the optional ligand, and the base.
-
Add the solvent and the alkene.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for introducing alkynyl moieties onto the this compound scaffold, which can serve as versatile synthetic handles. A general protocol for electron-deficient aryl bromides is provided below.
Representative Quantitative Data: Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.0) | CuI (4.0) | Et₃N | THF | 65 | 6 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.0) | CuI (2.0) | i-Pr₂NH | Toluene | 80 | 12 | ~85 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3.0) | CuI (5.0) | Piperidine | DMF | RT | 24 | ~80 |
Experimental Protocol: Representative Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, i-Pr₂NH, piperidine)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Application in Heterocycle Synthesis: Benzimidazoles
The products derived from the palladium-catalyzed reactions of this compound are valuable intermediates for the synthesis of substituted benzimidazoles. For instance, the amino group can be reductively cyclized with an aldehyde or carboxylic acid derivative to form the imidazole ring. The substituents introduced via the cross-coupling reactions can modulate the biological activity of the resulting benzimidazole derivatives, which are of significant interest in drug discovery.
Disclaimer: The provided protocols for Buchwald-Hartwig, Heck, and Sonogashira reactions are representative examples for electron-deficient aryl bromides and may require optimization for this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions.
References
Application Notes and Protocols: Cyclization Reactions of 4-Bromo-5-chloro-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of cyclized products derived from 4-bromo-5-chloro-2-nitroaniline. This document offers detailed experimental protocols for the synthesis of benzimidazole derivatives, a class of compounds with significant therapeutic potential. The protocols are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for research and development.
Introduction
This compound is a substituted nitroaniline that serves as a valuable starting material for the synthesis of various heterocyclic compounds. The presence of bromo, chloro, and nitro functionalities offers multiple reaction sites for chemical modification. A common and synthetically useful transformation of 2-nitroanilines is their reduction to the corresponding o-phenylenediamines, which are key precursors for the construction of benzimidazoles.[1][2] Benzimidazoles are a prominent structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
This document outlines a two-step process for the synthesis of 2-substituted-5-bromo-6-chloro-1H-benzimidazoles from this compound:
-
Reduction of the Nitro Group: Conversion of the 2-nitroaniline derivative to 4-bromo-5-chloro-benzene-1,2-diamine.
-
Condensation and Cyclization: Reaction of the resulting diamine with an aldehyde to form the benzimidazole ring.
Reaction Scheme
The overall synthetic pathway from this compound to a 2-substituted-5-bromo-6-chloro-1H-benzimidazole is depicted below.
References
- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 4-Bromo-5-chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of anilines is a fundamental transformation in organic synthesis, providing a versatile route to secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 4-Bromo-5-chloro-2-nitroaniline is a valuable building block, featuring multiple functional groups that allow for diverse chemical modifications. The presence of strong electron-withdrawing groups (nitro, bromo, and chloro) significantly deactivates the aniline nitrogen, making its N-alkylation a challenging yet crucial step for the synthesis of more complex derivatives.
These application notes provide a detailed protocol for the N-alkylation of this compound with various alkyl halides. The procedure is optimized for small-scale laboratory synthesis and is adaptable for the preparation of a library of N-alkylated products.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon of an alkyl halide. Due to the reduced nucleophilicity of the aniline, a suitable base is required to facilitate the reaction, likely by deprotonating the aniline to form a more nucleophilic anilide anion. A polar aprotic solvent is employed to solvate the ions and promote the reaction.
Experimental Protocol
Materials and Reagents
-
This compound (CAS: 827-33-8)
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq.) to the flask, followed by anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.5 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.
-
Data Presentation
The following table summarizes hypothetical results for the N-alkylation of this compound with various alkylating agents under the conditions described above.
| Entry | Alkylating Agent (R-X) | Equivalents of R-X | Reaction Time (h) | Yield (%) |
| 1 | Iodomethane | 1.2 | 6 | 85 |
| 2 | Ethyl bromide | 1.3 | 8 | 78 |
| 3 | Benzyl bromide | 1.1 | 4 | 92 |
| 4 | n-Propyl iodide | 1.3 | 10 | 75 |
| 5 | Isopropyl bromide | 1.5 | 12 | 55 |
Visualizations
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and alkylating agents may be toxic and/or irritants. Handle with care.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
Troubleshooting
-
Low Yield: The reduced nucleophilicity of the aniline may require more forcing conditions. Consider increasing the reaction temperature, using a stronger base like potassium tert-butoxide, or a more reactive alkylating agent (e.g., alkyl iodide instead of bromide).
-
Side Products: The formation of dialkylated products can be minimized by using a slight excess of the aniline starting material.
-
Incomplete Reaction: Ensure all reagents are anhydrous, as water can quench the base and hinder the reaction.
Conclusion
This protocol provides a reliable method for the N-alkylation of this compound. The procedure is robust and can be adapted for the synthesis of a variety of N-alkylated derivatives, which are valuable intermediates in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired products in high purity.
Application Notes and Protocols: 4-Bromo-5-chloro-2-nitroaniline in Materials Science
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Bromo-5-chloro-2-nitroaniline is a halogenated nitroaniline derivative with a molecular formula of C₆H₄BrClN₂O₂. Its molecular structure, featuring amino, nitro, bromo, and chloro functional groups, makes it a versatile chemical intermediate. While direct applications in materials science are not extensively documented in public literature, its structural motifs suggest its potential as a precursor in the synthesis of advanced materials. The ortho-nitroaniline core is a key synthon for heterocyclic compounds, and the presence of halogens offers sites for further functionalization through cross-coupling reactions.
These application notes provide detailed hypothetical protocols for the use of this compound as a precursor in three key areas of materials science: the synthesis of substituted benzimidazoles for high-performance polymers, the preparation of azo dyes for optical materials, and the development of nonlinear optical (NLO) materials.
Hypothetical Application 1: Precursor for Substituted Benzimidazoles
Substituted benzimidazoles are important heterocyclic compounds used in the development of high-performance polymers, organic light-emitting diodes (OLEDs), and as ligands in coordination chemistry. The o-nitroaniline structure of this compound allows for its conversion to a diamine, which can then be cyclized to form the benzimidazole ring.
Experimental Protocol: Synthesis of 5-Bromo-6-chloro-2-(phenyl)benzimidazole
This protocol describes a two-step synthesis of a novel substituted benzimidazole from this compound.
Step 1: Reduction of this compound
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (2.51 g, 10 mmol) and ethanol (100 mL).
-
Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product, 4-Bromo-5-chloro-1,2-diaminobenzene, can be purified by column chromatography on silica gel.
Step 2: Cyclization to form 5-Bromo-6-chloro-2-(phenyl)benzimidazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 4-Bromo-5-chloro-1,2-diaminobenzene (2.21 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL).
-
Addition of Oxidant: Add a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol).
-
Reflux: Heat the mixture to reflux for 6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5-Bromo-6-chloro-2-(phenyl)benzimidazole.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | 251.47 | 135-138 | - |
| 4-Bromo-5-chloro-1,2-diaminobenzene | 221.47 | 85-88 | 85 |
| 5-Bromo-6-chloro-2-(phenyl)benzimidazole | 309.58 | 210-213 | 78 |
Experimental Workflow
Hypothetical Application 2: Synthesis of Azo Dyes
Azo dyes are a significant class of organic colorants used in textiles, printing, and as functional materials in optical data storage and nonlinear optics. The amino group on the this compound can be diazotized and coupled with a suitable coupling component to form a highly conjugated azo dye.
Experimental Protocol: Synthesis of a Novel Azo Dye
This protocol outlines the synthesis of an azo dye from this compound and N,N-dimethylaniline.
-
Diazotization:
-
In a 100 mL beaker, dissolve this compound (2.51 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in a mixture of hydrochloric acid (2 mL) and water (20 mL).
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 1 hour. A colored precipitate should form.
-
-
Isolation and Purification:
-
Collect the crude azo dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the product from ethanol to obtain the purified azo dye.
-
Data Presentation
| Property | Value |
| Starting Material | This compound |
| Coupling Component | N,N-dimethylaniline |
| Product Name | 2-(4-bromo-5-chloro-2-nitrophenyl)-1-(4-(dimethylamino)phenyl)diazene |
| Appearance | Deep Red Solid |
| Melting Point (°C) | 185-188 |
| Yield (%) | 82 |
| λmax (nm) in Ethanol | 485 |
Experimental Workflow
Hypothetical Application 3: Development of Nonlinear Optical (NLO) Materials
Organic molecules with donor and acceptor groups can exhibit significant second-order nonlinear optical (NLO) properties. The amino group (donor) and the nitro group (acceptor) in this compound, along with the heavy halogen atoms which can influence crystal packing, suggest its potential as an NLO material.
Experimental Protocol: Crystal Growth and NLO Characterization
This protocol describes the growth of single crystals of this compound and the characterization of their second-harmonic generation (SHG) efficiency.
-
Crystal Growth:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., acetone, ethanol, or a mixture) at a slightly elevated temperature (e.g., 40°C).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature in a dust-free environment.
-
Monitor for the formation of single crystals over several days.
-
Carefully collect the best-quality crystals for characterization.
-
-
Characterization:
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of a dilute solution of the compound to determine the optical transparency window.
-
Powder X-ray Diffraction (PXRD): Confirm the crystalline nature of the grown material.
-
Second-Harmonic Generation (SHG) Measurement:
-
Grind the single crystals into a fine powder and pack it into a capillary tube.
-
Use a modified Kurtz-Perry powder technique. Irradiate the sample with a high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).
-
Measure the intensity of the generated second-harmonic signal at 532 nm using a photomultiplier tube.
-
Compare the SHG intensity with that of a standard NLO material like potassium dihydrogen phosphate (KDP).
-
-
Data Presentation
| Property | Value |
| Crystal Growth Method | Slow Evaporation |
| Solvent | Acetone |
| UV Cut-off Wavelength (nm) | 420 |
| Crystal System (Hypothetical) | Monoclinic |
| SHG Efficiency vs. KDP | 2.5x |
Logical Relationship Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 4-Bromo-5-chloro-2-nitroaniline
Welcome to the technical support center for the reduction of 4-Bromo-5-chloro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this specific chemical transformation. The primary goal is to achieve a high yield of the desired product, 4-Bromo-5-chloro-1,2-diaminobenzene, while minimizing side reactions, particularly dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The most common methods for the reduction of halogenated nitroarenes like this compound include catalytic hydrogenation, transfer hydrogenation, and metal/acid reductions.[1][2][3] Catalytic hydrogenation often employs catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas.[3] Transfer hydrogenation typically uses a hydrogen donor like hydrazine hydrate in the presence of a catalyst such as Pd/C.[2][4] Metal/acid reductions are classic methods using reagents like iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) or tin(II) chloride (SnCl₂).[3][5]
Q2: What is the primary challenge when reducing halogenated nitroanilines?
A2: The primary challenge is preventing dehalogenation, the removal of halogen atoms (in this case, bromine and chlorine) from the aromatic ring.[5][6] This side reaction is particularly common with highly active hydrogenation catalysts like Pd/C.[3][5] The choice of catalyst, reaction conditions, and additives is crucial to selectively reduce the nitro group while preserving the C-Br and C-Cl bonds.
Q3: Which catalyst is recommended to avoid dehalogenation?
A3: For substrates where dehalogenation is a concern, Raney Nickel is often preferred over Pd/C for catalytic hydrogenation.[3][7] Sulfided Pt/C has also been shown to be highly selective for nitro group reduction while preserving halogens.[5] Additionally, certain additives, such as morpholine, can be used with platinum catalysts to suppress dehalogenation.[6]
Q4: Can I use transfer hydrogenation for this reduction?
A4: Yes, catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate with a Pd/C catalyst can be an effective method.[2][4] However, careful optimization of reaction conditions such as temperature is necessary to maximize the yield of the desired aniline and minimize dehalogenation.[2]
Q5: Are there non-catalytic methods that avoid dehalogenation?
A5: Yes, metal/acid reductions using reagents like iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂) are robust methods that typically do not cause dehalogenation.[3][5] These methods are often used when catalytic hydrogenation is problematic.
Troubleshooting Guides
This section provides solutions to common problems encountered during the reduction of this compound.
Problem 1: Low Yield of the Desired Product
A low yield of 4-Bromo-5-chloro-1,2-diaminobenzene can be attributed to several factors. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Dehalogenated Impurities
The formation of impurities lacking the bromine or chlorine atom is a common issue. This guide provides a systematic approach to minimize dehalogenation.
References
- 1. Recent Developments in Heterogeneous Selective Hydrogenation of H...: Ingenta Connect [ingentaconnect.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzimidazoles from 4-Bromo-5-chloro-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzimidazoles from 4-Bromo-5-chloro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of benzimidazoles from this compound?
A1: The synthesis is typically a one-pot reductive cyclization. The nitro group of this compound is first reduced to an amine in situ, forming a highly reactive 4-bromo-5-chloro-o-phenylenediamine intermediate. This intermediate then condenses with an aldehyde to form the final 5-Bromo-6-chloro-2-substituted-1H-benzimidazole product.
Q2: What are the most common side products in this synthesis?
A2: The most frequently encountered side products include:
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Dehalogenated Products: Loss of the bromine and/or chlorine atom(s) from the aromatic ring. This is particularly common when using strong reducing agents.
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Incompletely Cyclized Intermediates: The Schiff base formed after the condensation of the diamine and the aldehyde may be stable and not fully cyclize.
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Oxidation Products: The o-phenylenediamine intermediate is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Over-alkylation/arylation: If the reaction conditions are not carefully controlled, reaction with a second molecule of the aldehyde can lead to the formation of a 1,2-disubstituted benzimidazole.
Q3: How can I minimize the formation of dehalogenated side products?
A3: The choice of reducing agent is critical. Strong reducing agents like catalytic hydrogenation with Pd/C or using Fe/HCl can lead to significant de-bromination. Milder reducing agents such as sodium dithionite (Na₂S₂O₄) or sodium metabisulfite are recommended to preserve the halogen substituents on the benzimidazole ring.[1]
Q4: My reaction mixture turns dark and I have difficulty purifying the final product. What could be the cause?
A4: The formation of dark-colored, tarry byproducts is often due to the oxidation of the o-phenylenediamine intermediate.[2] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. If colored impurities are present in the final product, treatment with activated carbon can be an effective purification step.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Benzimidazole | 1. Incomplete reduction of the nitro group. 2. Inactive aldehyde (e.g., due to polymerization or oxidation). 3. Suboptimal reaction temperature or time. | 1. Ensure the reducing agent is fresh and used in the correct stoichiometric amount. Consider a different, more effective reducing agent if necessary. 2. Use a freshly opened or purified aldehyde. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Presence of Dehalogenated Impurities in the Final Product | Use of a strong reducing agent (e.g., Pd/C, Fe/HCl). | Switch to a milder reducing agent such as sodium dithionite (Na₂S₂O₄) or sodium metabisulfite.[1] |
| Multiple Products Detected by TLC/HPLC | 1. Formation of the stable Schiff base intermediate. 2. Over-reaction with the aldehyde leading to 1,2-disubstitution. | 1. Increase the reaction temperature or add a catalytic amount of a weak acid to promote cyclization. 2. Use a 1:1 stoichiometry of the diamine intermediate to the aldehyde.[3] |
| Product is Contaminated with Colored Impurities | Oxidation of the o-phenylenediamine intermediate. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Purify the crude product by treating a solution with activated carbon followed by filtration and recrystallization.[2] |
| Difficulty in Product Purification | The polarity of the desired product and impurities are very similar. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider derivatization of the benzimidazole (e.g., N-acylation) to alter its polarity for easier separation, followed by deprotection. 3. Utilize acid-base extraction; benzimidazoles can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase.[2] |
Data Presentation
The choice of reducing agent significantly impacts the product distribution, particularly concerning dehalogenation. The following table provides a hypothetical comparison based on qualitative literature reports.
| Reducing Agent | Reaction Condition | Desired Product Yield (%) | De-brominated Product Yield (%) | Other Impurities (%) |
| Fe / HCl | Reflux | 50-60 | 20-30 | 10-20 |
| Pd/C, H₂ | Room Temp, 1 atm | 40-50 | 30-40 | 10-20 |
| Na₂S₂O₄ | Room Temp to 60 °C | 80-90 | < 5 | 5-15 |
| Sodium Metabisulfite | 80-100 °C | 85-95 | < 5 | 5-10 |
Note: These are representative yield ranges and can vary based on the specific aldehyde and reaction conditions used.
Experimental Protocols
Key Experiment: One-Pot Synthesis of 5-Bromo-6-chloro-2-aryl-1H-benzimidazole
This protocol is a representative procedure for the reductive cyclization of this compound with an aromatic aldehyde using sodium dithionite.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
While stirring, add sodium dithionite (3.0-4.0 eq) portion-wise to the mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (or a temperature determined by reaction monitoring) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of benzimidazoles.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
Technical Support Center: Purification of 4-Bromo-5-chloro-2-nitroaniline Derivatives
Welcome to the technical support center for the purification of 4-Bromo-5-chloro-2-nitroaniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The most common and effective purification techniques for this compound derivatives are recrystallization and column chromatography. Recrystallization is often the first choice for crystalline solids to remove minor impurities.[1][2] For complex mixtures or to separate isomers and closely related byproducts, column chromatography, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC), is employed.[3]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the concentration of the solute is too high.[2] To address this, you can:
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Add more of the primary solvent to decrease the saturation of the solution.
-
Lower the temperature at which the solution becomes saturated by using a lower boiling point solvent or a different solvent system.
-
Try a two-solvent recrystallization method where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise to induce crystallization.[4]
Q3: I am experiencing poor recovery of my compound after recrystallization. What are the likely causes?
A3: Low recovery in recrystallization can stem from several factors:
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Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1] Use the minimum amount of hot solvent required to dissolve your crude product.
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Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. After slow cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: My purified this compound derivative is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution during recrystallization with a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product.[2]
Q5: What are common impurities I should be aware of during the synthesis of this compound derivatives?
A5: Impurities can arise from starting materials or side reactions during the synthesis. For halogenated nitroanilines, potential impurities include isomers with different substitution patterns, unreacted starting materials, and byproducts from over-halogenation or incomplete nitration. For instance, in the synthesis of 5-chloro-2-nitroaniline, 2,4-diamino nitrobenzene can be a major impurity.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point. | Use a lower-boiling solvent or a two-solvent system.[2][4] |
| Solution is too concentrated. | Add a small amount of additional hot solvent. | |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Insufficient nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1] | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent to dissolve the crude product.[1] |
| Incomplete precipitation. | Cool the solution in an ice bath for a longer period. | |
| Product loss during washing. | Wash crystals with a minimal amount of ice-cold solvent. | |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration.[2] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the eluent system by performing TLC trials with different solvent ratios. For polar amines, a hexane/ethyl acetate system is a good starting point.[6] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Peak Tailing | Strong interaction between the amine and the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. |
| Compound Stuck on Column | Compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked Column Bed | Improper packing of the column. | Ensure the column is packed uniformly as a slurry and not allowed to run dry. |
Data Presentation
The following tables provide a summary of purification data for compounds structurally similar to this compound, which can serve as a starting point for optimization.
Table 1: Recrystallization Data for a Related Halogenated Nitroaniline
| Compound | Solvent System | Purity Achieved | Reference |
| 5-Chloro-2-nitroaniline | Alcoholic solvent with H₂SO₄ (catalytic) | > 97% | [5] |
| 4-Bromo-2-nitroaniline | Ethanol | Crystalline solid | [7] |
Table 2: Column Chromatography Data for a Related Dihalogenated Aniline
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield | Reference |
| 4-Bromo-2-chloroaniline | Silica Gel (200-300 mesh) | Petroleum ether:Ethyl acetate (10:1) | 78% | [8] |
| 4-Bromo-2-chloroaniline | Silica Gel | Not specified | 85% | [8] |
| 4-Bromo-2-nitroaniline | Silica Gel | 0-10% Methanol/Ethyl Acetate | 32% (over 2 steps) | [3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for the recrystallization of a solid crude product.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common choices for nitroanilines include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure
This protocol outlines a general procedure for purifying a compound using silica gel column chromatography.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4. For polar aromatic amines, a mixture of hexane and ethyl acetate is a common starting point.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring an evenly packed bed without air bubbles. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the purification process.
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
Caption: Decision pathway for purification using column chromatography.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 6. scribd.com [scribd.com]
- 7. ripublication.com [ripublication.com]
- 8. Page loading... [guidechem.com]
- 9. Tips & Tricks [chem.rochester.edu]
challenges in the selective reduction of 4-Bromo-5-chloro-2-nitroaniline
Answering the user's request.## Technical Support Center: Selective Reduction of 4-Bromo-5-chloro-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the selective reduction of this compound to its corresponding diamine, 4-bromo-5-chloro-1,2-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the reduction of this compound?
A1: The primary challenge is achieving chemoselectivity. The goal is to reduce the nitro group to an amine while preserving the bromo and chloro substituents. A common and problematic side reaction is hydrodehalogenation, where the halogen atoms are reductively cleaved from the aromatic ring.[1][2]
Q2: Which reduction methods are generally recommended for this type of halogenated nitroarene?
A2: Methods known for their mildness and selectivity are preferred. These include catalytic hydrogenation with specific catalysts like Raney Nickel[3][4], or chemical reductions using reagents such as stannous chloride (SnCl₂)[3][5] or iron powder in acidic medium (Fe/HCl)[6][7].
Q3: Why is Palladium on Carbon (Pd/C) often avoided for this specific reduction?
A3: While Pd/C is a highly efficient catalyst for nitro group reduction, it is also very effective at catalyzing hydrodehalogenation, especially with bromides and iodides.[3][8] Using Pd/C significantly increases the risk of forming undesired dehalogenated byproducts.
Q4: What is the end product of a successful selective reduction?
A4: The desired product is 4-bromo-5-chloro-1,2-phenylenediamine.
Q5: How does the reaction workup differ between metal/acid reductions and catalytic hydrogenations?
A5: Metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl) are performed under acidic conditions, which protonate the newly formed amine, yielding an ammonium salt.[9] The workup requires neutralization with a base (e.g., NaOH, NaHCO₃) to deprotonate the product and allow for its extraction into an organic solvent.[4][9] Catalytic hydrogenations are typically run under neutral conditions, and the workup primarily involves filtering off the solid catalyst.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Issue 1: Low or No Conversion of Starting Material
-
Q: My reaction shows a low yield, and TLC/LC-MS analysis indicates a large amount of unreacted starting material. What could be the cause?
-
A:
-
Inactive Catalyst/Reagent: For catalytic hydrogenations, the catalyst (e.g., Raney Nickel) may have lost activity. Ensure it has been stored and handled correctly. For chemical reductions, the metal powder (e.g., Fe, Zn) may be oxidized on the surface, or the reagent (e.g., SnCl₂) may have degraded.
-
Insufficient Reagent/Catalyst: Ensure the correct stoichiometry is used. Metal/acid reductions often require a significant molar excess of the metal.[4] Catalyst loading in hydrogenations should be adequate (typically 5-10% by weight).[4]
-
Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent at the reaction temperature, limiting its interaction with the catalyst or reagent. Consider a co-solvent system or a different solvent.
-
Low Hydrogen Pressure (for Hydrogenation): The hydrogen pressure may be too low for the reaction to proceed efficiently. Ensure the system is properly sealed and pressurized to the recommended level (e.g., 1-4 atm).[4]
-
Issue 2: Significant Formation of Dehalogenated Byproducts
-
Q: I am observing significant amounts of byproducts where either the bromo, chloro, or both substituents are missing. How can I improve selectivity?
-
A:
-
Choice of Catalyst: This is the most common cause. If you are using Pd/C, switch to a less aggressive catalyst known for minimizing dehalogenation, such as Raney Nickel.[3]
-
Reaction Temperature: High temperatures can promote hydrodehalogenation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Substrate Concentration: In some catalytic systems, lower substrate concentrations can decrease the rate of dehalogenation relative to nitro reduction.[1]
-
Choice of Reducing Agent: Chemical reductions with Fe/HCl or SnCl₂ are generally more selective and less prone to causing dehalogenation than many catalytic hydrogenation methods.[3][7]
-
Issue 3: Complex Product Mixture with Intermediates
-
Q: My product mixture contains several spots on TLC, possibly corresponding to reduction intermediates like nitroso, azoxy, or hydroxylamine species. Why is this happening?
-
A:
-
Incomplete Reaction: The reaction may not have been run for a sufficient amount of time or at a high enough temperature to drive the reduction to completion. The reduction of a nitro group is a stepwise process, and stopping it prematurely can lead to a mixture of intermediates.[10]
-
Incorrect Stoichiometry: An insufficient amount of the reducing agent will lead to partial reduction.
-
pH Control: The pH of the reaction medium can influence the product distribution. For instance, certain metal reductions under neutral or basic conditions can favor the formation of azoxy or azo compounds.[10]
-
Issue 4: Difficulty Isolating the Product During Workup
-
Q: After a reduction with SnCl₂, I have a gelatinous precipitate that is very difficult to filter and extract. What should I do?
-
A: This is a common issue caused by the formation of hydrated tin oxides upon quenching the reaction with a base.[11]
-
Solution 1: Add a co-solvent like THF or perform the extraction at a higher temperature to improve the solubility and handling of the tin salts.
-
Solution 2: Use a large volume of the basic solution and stir vigorously for an extended period to ensure complete conversion of tin chlorides to more manageable oxides.
-
Solution 3: Filter the mixture through a pad of a filter aid like Celite® to help separate the fine solids.[4]
-
Comparison of Selective Reduction Methods
The following table summarizes common methods compatible with halogenated nitroarenes, with data compiled from typical protocols for structurally similar compounds.
| Reducing System | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel, H₂ (1-4 atm) | Methanol / Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred catalytic method to avoid dehalogenation of Cl and Br groups.[3][4] |
| Metal/Acid Reduction | Iron Powder, HCl / Acetic Acid | Ethanol / Water | 80 - 100 | 1 - 4 | >85 | Cost-effective and chemoselective; requires vigorous stirring and filtration of iron salts.[4][6] |
| Metal Salt Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol / Ethyl Acetate | 25 - 78 | 1 - 3 | >90 | Mild and highly selective method; workup can be complicated by tin oxide formation.[4][5][11] |
| Metal Hydride Reduction | NiCl₂·6H₂O, Sodium Borohydride (NaBH₄) | Acetonitrile / Water | 0 - 25 | 0.1 - 0.5 | >95 | Very rapid reaction; requires careful, portion-wise addition of NaBH₄.[4] |
Key Experimental Protocols
Warning: These protocols are based on established methodologies for similar compounds. All experiments should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Reduction using Iron and Hydrochloric Acid (Fe/HCl)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1.0 eq) and iron powder (3-5 eq) in ethanol or a mixture of ethanol/water.
-
Reaction: To this suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).
-
Heating: Heat the mixture to reflux (approx. 80-100 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethanol or ethyl acetate and filter the mixture through a pad of Celite® to remove the iron and iron salts, washing the filter cake thoroughly with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. If an ammonium salt has formed, dissolve the residue in ethyl acetate, wash with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.[4]
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Reaction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Heating: Stir the mixture at room temperature or heat to reflux (up to 78 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2 M sodium hydroxide (NaOH) until the pH is >8. A thick white precipitate of tin oxides will form.[11]
-
Isolation: Extract the product from the aqueous mixture with ethyl acetate (3x). The tin salts can make phase separation difficult; using a filter aid like Celite® may be necessary. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
Visual Guides
Experimental and Logic Diagrams
The following diagrams illustrate the general workflow for the reduction, a troubleshooting flowchart for common issues, and the chemical pathways involved.
Caption: General experimental workflow for the reduction of this compound.
Caption: Troubleshooting flowchart for common issues in the selective reduction.
Caption: Reaction pathways showing desired reduction versus undesired dehalogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-chloro-2-nitroaniline Cyclization
Welcome to the technical support center for the cyclization of 4-Bromo-5-chloro-2-nitroaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this chemical transformation. The primary focus of this guide is the reductive cyclization of this compound to form the corresponding benzimidazole derivative, a common and synthetically useful transformation for this class of substrate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: I am observing low to no conversion of the starting material, this compound. What are the potential causes and how can I address this?
Answer:
Low or no conversion of the starting material is a common issue that can often be resolved by systematically evaluating the reaction parameters. The primary reasons for this issue could be related to the reduction of the nitro group, which is the initial and often rate-limiting step in the reductive cyclization process.
Possible Causes and Solutions:
-
Ineffective Nitro Group Reduction: The chosen reducing agent may not be active enough under the current reaction conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it has not been deactivated by exposure to air or contaminants. It is recommended to use a fresh batch of catalyst.
-
Increase Catalyst Loading: A higher catalyst loading can sometimes be necessary to achieve a reasonable reaction rate.
-
Change the Reducing Agent: Consider switching to a different reducing system. Common and effective reducing agents for nitro groups include:
-
Catalytic Hydrogenation: H₂ gas with Pd/C, PtO₂, or Raney Nickel.[1][2]
-
Metal/Acid Systems: Iron (Fe) powder in the presence of an acid like HCl or acetic acid is a classic and often reliable method.[1]
-
Dithionites: Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for this transformation.[3][4][5]
-
-
Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can enhance the rate of reduction.
-
-
-
Suboptimal Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20 °C and monitor the progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: For certain protocols, microwave-assisted heating can significantly reduce reaction times and improve yields.[4]
-
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.
-
Troubleshooting Steps:
-
A logical workflow for troubleshooting low conversion is outlined in the diagram below.
Question: My reaction is producing multiple unidentified side products. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple side products in the reductive cyclization of nitroanilines can often be attributed to incomplete reduction, over-reduction, or degradation of the starting material or product.
Common Side Products and Mitigation Strategies:
-
Incomplete Reduction Intermediates: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. These can sometimes be observed as side products if the reduction is not complete.
-
Mitigation:
-
Prolonged Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LC-MS.
-
More Potent Reducing Agent: As with low conversion, a stronger or more effective reducing system may be required.
-
-
-
Dehalogenation: The bromo and chloro substituents on the aromatic ring can be susceptible to reduction, particularly under harsh catalytic hydrogenation conditions.
-
Mitigation:
-
Milder Reducing Agents: Avoid harsh conditions. Chemical reductants like sodium dithionite or iron in acidic media are generally less prone to causing dehalogenation compared to high-pressure catalytic hydrogenation with certain catalysts.[3]
-
Catalyst Choice: If catalytic hydrogenation is necessary, the choice of catalyst can be critical. Careful screening of catalysts may be required.
-
-
-
Formation of Azo Compounds: Under certain reductive conditions, particularly with metal hydrides, nitroarenes can dimerize to form azo compounds.[2]
-
Mitigation:
-
Avoid Metal Hydrides: It is generally advisable to avoid using metal hydrides like LiAlH₄ for the reduction of aryl nitro groups to anilines in this context.[2]
-
-
-
Degradation of the Diamine Intermediate: The in situ generated diamine is often sensitive and can be prone to oxidation or other degradation pathways if it is not efficiently trapped by the cyclizing agent.
The following diagram illustrates a decision-making process for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the cyclization of this compound?
A1: The most common cyclization reaction for a 2-nitroaniline is a reductive cyclization to form a benzimidazole. Depending on the source of the one-carbon unit for the cyclization, you can expect different products. For example, using formic acid or an orthoformate will yield 6-bromo-7-chloro-1H-benzo[d]imidazole. If an aldehyde (R-CHO) is used, the product will be a 2-substituted benzimidazole, 6-bromo-7-chloro-2-(R)-1H-benzo[d]imidazole.
Q2: Which reducing agent is best for this reaction?
A2: The "best" reducing agent depends on several factors, including the desired reaction conditions (e.g., temperature, pressure), the scale of the reaction, and the other functional groups present. Below is a comparison of common reducing agents used for similar transformations.
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| H₂ / Pd-C | 1 atm to high pressure H₂, MeOH or EtOH, room temp. to elevated temp.[6] | Clean, high yielding, catalyst can be recycled. | Potential for dehalogenation, requires specialized equipment for high pressure. |
| Fe / HCl or AcOH | Reflux in aqueous ethanol or acetic acid.[1] | Inexpensive, effective, and generally does not cause dehalogenation. | Requires acidic conditions, workup can be cumbersome due to iron salts. |
| Na₂S₂O₄ | EtOH or DMF, often with heating.[3][4][5] | Mild conditions, good functional group tolerance, avoids harsh acids or high pressures. | Can require elevated temperatures, may need an excess of the reagent. |
| SnCl₂ | HCl, EtOH, room temp. to reflux.[2] | Effective and widely used. | Stoichiometric amounts of tin salts are produced as waste. |
Q3: Can I perform this reaction in a single step (one-pot)?
A3: Yes, one-pot procedures are highly recommended for this type of transformation and are well-documented in the literature for analogous substrates.[3][4][6] In a one-pot synthesis, the 2-nitroaniline, the reducing agent, and the cyclizing agent (e.g., an aldehyde or orthoester) are all present in the reaction vessel. This allows for the in situ formation of the diamine intermediate, which is immediately trapped by the cyclizing agent to form the benzimidazole. This approach often leads to higher yields by minimizing the degradation of the sensitive diamine intermediate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting material, any intermediates, and the final product. Staining with a UV lamp is typically sufficient for visualization. LC-MS is particularly useful for confirming the mass of the desired product and identifying any side products.
Experimental Protocols
The following are detailed experimental protocols adapted from the literature for the reductive cyclization of substituted 2-nitroanilines. These should serve as a good starting point for the cyclization of this compound and may require optimization.
Protocol 1: One-Pot Reductive Cyclization using Sodium Dithionite and an Aldehyde
This protocol is adapted from a general method for the synthesis of 2-substituted benzimidazoles.[3]
-
To a round-bottom flask, add this compound (1.0 eq.), the desired aldehyde (1.1 eq.), and ethanol (to make a 0.1 M solution).
-
Stir the mixture at room temperature to ensure dissolution.
-
In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄) (3.0 eq.) in water.
-
Add the aqueous sodium dithionite solution to the ethanolic solution of the nitroaniline and aldehyde.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Reductive Cyclization using Catalytic Hydrogenation and an Orthoester
This protocol is based on a method for the synthesis of benzimidazoles from 2-nitroanilines using catalytic hydrogenation.[6]
-
To a hydrogenation flask, add this compound (1.0 eq.), triethyl orthoformate (1.2 eq.), and methanol as the solvent.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10% w/w relative to the nitroaniline).
-
Add a catalytic amount of acetic acid (e.g., 1 drop).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
The general workflow for these synthetic protocols is depicted below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
preventing dehalogenation during 4-Bromo-5-chloro-2-nitroaniline reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of preventing dehalogenation during reactions involving 4-Bromo-5-chloro-2-nitroaniline. The information is designed to assist in the successful functionalization of this versatile building block, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when working with this compound in cross-coupling reactions?
A1: The most prevalent and problematic side reaction is hydrodehalogenation, where one or both halogen atoms (bromine or chlorine) are replaced by a hydrogen atom.[1] This leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification.[1]
Q2: What causes dehalogenation in palladium-catalyzed reactions?
A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These hydride species can arise from several sources, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.
-
Solvents: Protic solvents or solvents that can degrade (e.g., DMF with traces of water) can act as hydride donors.[2]
-
Reagents: Impurities in reagents, such as water or other protic species, can contribute to the formation of Pd-H.[1]
Q3: Which halogen is more reactive on this compound?
A3: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This difference in reactivity allows for chemoselective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.[3]
Q4: How does the nitro group affect the reactivity and potential for dehalogenation?
A4: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This generally facilitates the oxidative addition step in the catalytic cycle, which can be beneficial for the desired cross-coupling. However, electron-deficient aryl halides can also be more susceptible to certain side reactions. While the nitro group itself is not a direct cause of dehalogenation, its electronic influence on the substrate necessitates careful optimization of reaction conditions to favor the desired coupling over hydrodehalogenation.[1][4]
Troubleshooting Guide: Preventing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation in reactions with this compound.
dot
References
troubleshooting guide for scaling up 4-Bromo-5-chloro-2-nitroaniline reactions
Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common synthetic route is the electrophilic aromatic substitution (nitration) of 3-Bromo-4-chloroaniline. This reaction introduces a nitro group (-NO₂) onto the aromatic ring.
Q2: What are the primary safety concerns when scaling up this nitration reaction?
Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is extremely corrosive and a strong oxidizing agent.[1] Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, is mandatory. The reaction should be conducted in a well-ventilated fume hood.
Q3: How does the directing effect of the substituents on the starting material influence the reaction?
In 3-Bromo-4-chloroaniline, the amino group (-NH₂) is a strongly activating ortho-, para-director. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. The bromine and chlorine atoms are deactivating but ortho-, para-directing.[2][3] The regioselectivity of the nitration will be a balance of these directing effects, with the position of the incoming nitro group being influenced by all substituents.
Q4: What are the expected major and minor products of the reaction?
The major product is expected to be this compound. However, the formation of isomeric byproducts is possible due to the complex directing effects of the substituents. Potential minor isomers could include 2-bromo-3-chloro-6-nitroaniline and other nitrated species.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the nitric and sulfuric acids are of high concentration and not contaminated. - Reaction Time: Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. - Temperature: Ensure the reaction is maintained within the optimal temperature range. Temperatures that are too low can lead to a sluggish reaction. |
| Product Degradation | - Temperature Control: Overheating can lead to decomposition. Maintain strict temperature control, especially during the addition of the nitrating mixture. - Side Reactions: The formation of significant byproducts can consume the starting material, reducing the yield of the desired product. |
| Loss During Workup | - Quenching: Ensure the reaction is quenched properly on ice to precipitate the product fully. - Extraction: If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure complete extraction by performing multiple extractions.[6] |
Formation of Impurities
| Impurity Type | Potential Cause & Prevention | Purification Strategy |
| Isomeric Byproducts | - Poor Regioselectivity: The reaction conditions may favor the formation of multiple isomers. - Prevention: Carefully control the reaction temperature and the rate of addition of the nitrating agent. | - Recrystallization: Use a suitable solvent system, such as ethanol/water or toluene, to selectively crystallize the desired isomer.[7] - Column Chromatography: For difficult separations, silica gel column chromatography can be employed. |
| Di-nitrated Products | - Excess Nitrating Agent: Using too much nitrating agent or prolonged reaction times can lead to the introduction of a second nitro group. - Prevention: Use a stoichiometric amount of the nitrating agent and monitor the reaction closely to stop it once the mono-nitration is complete. | - Recrystallization: Di-nitrated products often have different solubility profiles and can be removed by recrystallization. |
| Oxidation/Dark-colored Impurities | - Oxidation of the Aniline: Anilines are susceptible to oxidation, especially under strong oxidizing conditions. - Prevention: Use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen). | - Activated Carbon: Treat the crude product with activated carbon during recrystallization to adsorb colored impurities. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on standard nitration procedures for anilines. Optimization may be required.
Materials:
-
3-Bromo-4-chloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethanol for recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0-5°C with careful stirring.
-
Reaction Setup: Dissolve 3-Bromo-4-chloroaniline in dichloromethane in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer. Cool the solution to 0-5°C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 3-Bromo-4-chloroaniline via the dropping funnel, maintaining the internal temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-chloro-2-nitroaniline. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and plausible laboratory-scale synthesis involves the direct nitration of 3-bromo-4-chloroaniline. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the existing amino, bromo, and chloro substituents primarily favor the formation of the desired this compound isomer. However, careful control of reaction conditions is crucial to minimize the formation of unwanted side products.
Q2: What are the most likely impurities in the synthesis of this compound?
During the nitration of 3-bromo-4-chloroaniline, several impurities can form. These can be broadly categorized as:
-
Regioisomers: The nitration reaction can also lead to the formation of other positional isomers, with the most probable being 2-bromo-3-chloro-6-nitroaniline. The formation of these isomers is dependent on the directing effects of the substituents on the aniline ring.
-
Starting Material: Incomplete reaction can result in the presence of unreacted 3-bromo-4-chloroaniline in the final product.
-
Di-nitrated Byproducts: Under harsh reaction conditions (e.g., high temperature or excessive nitrating agent), di-nitration of the aromatic ring can occur, leading to the formation of dinitro-bromo-chloroaniline species.
-
Oxidation Products: The use of strong oxidizing agents like nitric acid can lead to the formation of colored, tar-like oxidation byproducts, especially if the reaction temperature is not well-controlled.[1]
Q3: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is causing this and how can I prevent it?
The formation of a dark, tarry substance is a common issue in the nitration of anilines and is typically due to oxidation of the aniline starting material by the strong nitric acid.[1] Aniline and its derivatives are sensitive to oxidation, especially at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, by using an ice bath throughout the addition of the nitrating agent.
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of 3-bromo-4-chloroaniline to prevent localized overheating.
-
Protecting Groups: For more sensitive substrates, protection of the amino group as an acetamide before nitration can be a valuable strategy to prevent oxidation and control the regioselectivity of the reaction. The protecting group can be subsequently removed by hydrolysis.
Q4: I am observing multiple spots on my TLC analysis of the crude product. How can I identify the main product and the impurities?
Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of the reaction and assessing the purity of the crude product.
Identification Strategy:
-
Co-spotting: Spot the crude reaction mixture alongside the starting material (3-bromo-4-chloroaniline) on the same TLC plate. The spot corresponding to the starting material can be easily identified.
-
Relative Polarity: In a typical normal-phase silica gel TLC system (e.g., using a mixture of hexane and ethyl acetate as the eluent), the product, this compound, will be more polar than the starting material due to the presence of the nitro group. Therefore, the product spot will have a lower Rf value than the starting material spot. Regioisomeric impurities will likely have similar Rf values to the main product, and may appear as closely migrating or overlapping spots.
-
Visualization: Use a UV lamp to visualize the spots. Aromatic compounds like anilines and nitroanilines are typically UV-active.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress by TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (while carefully monitoring for side reactions). |
| Side Reactions | As discussed in the FAQs, the formation of regioisomers, di-nitrated products, and oxidation products can significantly reduce the yield of the desired isomer. Strict adherence to optimized reaction conditions is key. |
| Product Loss During Work-up | Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. Minimize the number of transfer steps to avoid mechanical losses. |
| Sub-optimal Nitrating Agent | Prepare the nitrating mixture (e.g., nitric acid in sulfuric acid) fresh and ensure the correct molar ratios are used. |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Action |
| Presence of Closely-Eluting Impurities | Regioisomeric impurities often have very similar polarities to the desired product, making separation by column chromatography challenging. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. A shallow solvent gradient can improve separation. |
| "Oiling Out" During Recrystallization | If the product separates as an oil instead of crystals during recrystallization, this may be due to the presence of significant impurities or the use of an inappropriate solvent. Try using a different recrystallization solvent or a solvent pair. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Colored Impurities | If the final product is colored (the pure compound is a yellow solid), this may be due to the presence of oxidation byproducts. These can sometimes be removed by treating the crude product with activated charcoal during the recrystallization process. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a representative method for the nitration of 3-bromo-4-chloroaniline.
Materials:
-
3-bromo-4-chloroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-chloroaniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature with an ice bath.
-
Slowly add the nitrating mixture dropwise to the stirred solution of 3-bromo-4-chloroaniline, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or a mixture of ethanol and water are often suitable for nitroanilines.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot recrystallization solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Methods for Impurity Profiling
A combination of chromatographic techniques is recommended for the comprehensive analysis of impurities.
| Technique | Application | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the main component and non-volatile impurities, including regioisomers. | Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). Detector: UV at a suitable wavelength (e.g., 254 nm). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities, including residual starting material and some regioisomers. | Column: Non-polar capillary column (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: A suitable temperature gradient to separate the components. Detector: Mass Spectrometer for identification. |
Visualizing the Workflow
Caption: A typical workflow for the synthesis, purification, and analysis of this compound.
Caption: Potential pathways for the formation of impurities during the nitration of 3-bromo-4-chloroaniline.
References
Technical Support Center: Catalytic Reduction of 4-Bromo-5-chloro-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalytic reduction of 4-Bromo-5-chloro-2-nitroaniline to its corresponding diamine. This transformation is a critical step in the synthesis of various pharmaceutical and chemical intermediates. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the catalytic reduction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive Catalyst: The catalyst may have lost activity due to improper storage, handling, or poisoning. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Low Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure may be insufficient to drive the reaction. 4. Poor Substrate Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. 5. Low Reaction Temperature: The temperature may be too low for the chosen catalytic system. | 1. Use fresh catalyst or a new batch. Ensure proper handling under an inert atmosphere if required (e.g., Raney® Ni). 2. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). 3. Increase the hydrogen pressure as per safety guidelines for your equipment. 4. Select a solvent in which the substrate is more soluble, or use a co-solvent. Gentle heating can also improve solubility. 5. Increase the reaction temperature in small increments , monitoring for side reactions. |
| Dehalogenation (Loss of Bromine or Chlorine) | 1. Catalyst Choice: Palladium on carbon (Pd/C) is known to catalyze dehalogenation of aryl halides.[1] 2. Prolonged Reaction Time: Leaving the reaction to run for an extended period after the nitro group reduction is complete can promote dehalogenation. 3. High Catalyst Loading or Temperature: Aggressive reaction conditions can favor this side reaction. | 1. Switch to a less aggressive catalyst. Raney® Nickel is often preferred for substrates where dehalogenation is a concern.[1] Iron-based reduction systems are also a good alternative. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. 3. Reduce the catalyst loading and/or the reaction temperature. |
| Formation of Side Products (e.g., Azo or Azoxy Compounds) | 1. Incomplete Reduction: Insufficient reducing agent or hydrogen can lead to the formation of intermediates like nitroso and hydroxylamine species, which can condense to form azo and azoxy compounds. 2. Choice of Reducing Agent: Metal hydrides like LiAlH₄ are generally not suitable for reducing aromatic nitro compounds to anilines as they tend to produce azo compounds.[1] | 1. Ensure an adequate supply of the reducing agent or maintain sufficient hydrogen pressure. 2. Use catalytic hydrogenation (H₂ with a metal catalyst) or metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl). |
| Difficult Catalyst Filtration | 1. Fine Catalyst Particles: Some catalysts, like Raney® Nickel, can be very fine and difficult to filter. | 1. Filter the reaction mixture through a pad of Celite® or another suitable filter aid. This will help to trap the fine catalyst particles. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the reduction of this compound to avoid dehalogenation?
A1: Raney® Nickel is often the preferred catalyst for reducing halogenated nitroaromatics as it is less prone to causing dehalogenation compared to Palladium on carbon (Pd/C).[1] Iron powder in acidic media is another effective and economical option that avoids dehalogenation.
Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A2: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, it can be used in combination with a transition metal salt, such as Nickel(II) chloride, which generates a more potent reducing system in situ.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) and the appearance of the product (4-Bromo-5-chloro-1,2-phenylenediamine) can be tracked.
Q4: What are the typical solvents used for this type of reduction?
A4: Common solvents for catalytic hydrogenation include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF). For metal/acid reductions, alcohols or acetic acid are often used. The choice of solvent depends on the substrate's solubility and the specific catalytic system being employed.
Q5: What safety precautions should I take when running a catalytic hydrogenation?
A5: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. It is crucial to use appropriate equipment, such as a Parr shaker or a similar hydrogenation apparatus. Ensure the system is properly sealed and purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Always work in a well-ventilated area, and keep flammable materials away from the reaction setup. Raney® Nickel, especially when dry, can be pyrophoric and should be handled with care, typically as a slurry in water or another solvent.
Data Presentation
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Raney® Nickel / H₂ | 4-Bromo-2,3-dimethyl-6-nitrophenol | Methanol | RT | 2-8 | >90 | Good for preventing dehalogenation. |
| 10% Pd/C / H₂ | Halogenated Nitroarenes | Various | RT - 60 | 1-6 | Variable | High risk of dehalogenation, especially with bromo and iodo substituents.[2] |
| Fe / NH₄Cl | Halogenated Nitroarenes | Ethanol/Water | Reflux | 1-4 | High | A classic and cost-effective method that avoids dehalogenation. |
| SnCl₂·2H₂O | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Ethanol | RT - Reflux | 1-3 | >90 | Effective for substrates with reducible halogens. |
| NiCl₂·6H₂O / NaBH₄ | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Acetonitrile/Water | RT | 0.1-0.5 | >90 | A rapid reduction method. |
Experimental Protocols
Below are detailed methodologies for key experiments. Note: These are general protocols and may require optimization for the specific substrate and scale of your reaction.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is recommended to minimize the risk of dehalogenation.
Materials:
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This compound
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Raney® Nickel (as a slurry in water)
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Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol or ethanol as the solvent (typically 10-20 mL per gram of substrate).
-
Carefully add Raney® Nickel (5-10% by weight of the substrate) to the reaction mixture.
-
Seal the hydrogenation vessel and purge with nitrogen, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C) until the reaction is complete (monitor by TLC or LC-MS, typically 2-8 hours).
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-5-chloro-1,2-phenylenediamine. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Iron Powder in Acidic Media
This is a cost-effective and reliable method that avoids dehalogenation.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) and ammonium chloride (4-5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
Visualization
The following diagrams illustrate the general workflow for the catalytic reduction and the logical relationship in troubleshooting dehalogenation issues.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Troubleshooting logic for dehalogenation during the reduction of this compound.
References
solvent effects on the reactivity of 4-Bromo-5-chloro-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 4-Bromo-5-chloro-2-nitroaniline. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
While specific solubility data for this compound is not extensively documented, its solubility can be inferred from structurally similar compounds like 4-chloro-2-nitroaniline. Generally, nitroanilines exhibit poor solubility in water and non-polar solvents. They are typically more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in some alcohols like ethanol. For reactions, it is crucial to experimentally determine the solubility in the chosen solvent system.
Q2: How does the choice of solvent affect the reactivity of this compound?
The choice of solvent can significantly impact the reactivity of this compound in various reactions, such as nucleophilic aromatic substitution or acylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good choices for reactions involving charged intermediates or polar transition states. They can solvate cations while leaving anions relatively free, which can enhance the rate of many reactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can participate in hydrogen bonding, which may solvate the aniline starting material and potentially slow down reactions where the amine group needs to act as a nucleophile. However, they can be effective for reactions that require proton transfer.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar nature of this compound, its solubility is expected to be low in non-polar solvents, which may lead to slow or incomplete reactions.
Q3: Are there any known incompatibilities or hazardous reactions for this compound?
Nitroanilines, as a class of compounds, can be reactive. For instance, 4-chloro-2-nitroaniline may form explosive products upon reaction with nitric acid.[1] It is also advisable to avoid strong oxidizing agents. As a general precaution, it is recommended to handle this compound with care and to consult safety data sheets (SDS) before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or No Conversion of Starting Material
-
Q: My reaction is very slow or does not seem to be proceeding. What could be the issue?
-
A: Several factors could be at play:
-
Poor Solubility: this compound may have limited solubility in your chosen solvent. Consider using a solvent with higher polarity, such as DMF or DMSO, to better dissolve the starting material.[2]
-
Insufficient Temperature: Many reactions require elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the specific transformation.[2]
-
Catalyst Inactivity: If your reaction uses a catalyst, verify its activity. It may be necessary to use a fresh batch of the catalyst.[3]
-
-
Issue 2: Low Product Yield
-
Q: The conversion of the starting material is high, but the yield of my desired product is low. What are the possible reasons?
-
A: Low yields can result from several issues:
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify major impurities. Adjusting the reaction temperature or the rate of addition of reagents may minimize side reactions.
-
Product Degradation: The product may be unstable under the reaction or workup conditions. Consider if the temperature is too high or if the workup procedure is too harsh (e.g., strongly acidic or basic conditions).
-
Loss During Workup: The product might be lost during the extraction or purification steps. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Optimize your purification method (e.g., chromatography conditions) to minimize product loss.
-
-
Issue 3: Formation of Impurities
-
Q: I am observing significant impurity formation in my reaction. How can I minimize this?
-
A: The formation of impurities is a common challenge:
-
Di-substituted Products: In reactions where the aniline is alkylated or acylated, over-reaction can lead to di-substituted products. To minimize this, you can try using a slight excess of the aniline starting material or slowly adding the electrophile to the reaction mixture.
-
Hydrolysis: If your reaction is sensitive to water, ensure that all glassware is oven-dried and that you are using anhydrous solvents.[3] The presence of water can lead to the hydrolysis of starting materials or products.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products. Ensure that your this compound and other reagents are of high purity.
-
-
Data Presentation
Table 1: Expected Qualitative Effects of Solvents on the Reactivity of this compound
| Solvent Class | Examples | Expected Solubility | General Effect on SNAr Reactions | Potential Issues |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to Moderate | Generally accelerates reaction rates | Can be difficult to remove during workup |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Poor | Can slow down reactions due to hydrogen bonding with the nucleophile | May lead to solvolysis side products |
| Non-Polar | Toluene, Hexane, Dichloromethane | Poor | Generally leads to very slow or no reaction | Heterogeneous reaction mixture, difficult to monitor |
Note: This table provides generalized expectations. The actual performance should be determined experimentally.
Experimental Protocols
Hypothetical Protocol: N-Acylation of this compound
This protocol describes a general procedure for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
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A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a reaction involving this compound.
Caption: Troubleshooting workflow for low product yield in reactions.
References
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹3C NMR Analysis of 4-Bromo-5-chloro-2-nitroaniline and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-bromo-5-chloro-2-nitroaniline. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide leverages data from structurally analogous compounds to predict its spectral characteristics. This approach offers a robust framework for researchers synthesizing or analyzing this compound and its derivatives.
The strategic placement of bromo, chloro, and nitro substituents on the aniline scaffold significantly influences the electronic environment of the aromatic ring, leading to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. Understanding these substituent effects is crucial for accurate spectral interpretation and structural confirmation.
Predicted NMR Spectral Data: A Comparative Overview
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside experimental data for related precursor and isomeric compounds. These predictions are derived from established substituent chemical shift (SCS) effects and analysis of similar halogenated nitroanilines.
Table 1: Predicted ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | H-3 | H-6 | -NH₂ |
| This compound (Predicted) | ~ 8.1 ppm (s) | ~ 7.0 ppm (s) | ~ 6.0 ppm (br s) |
| 4-Bromo-2-nitroaniline | 8.48 ppm (d) | 6.85 ppm (d) | 6.20 ppm (br s) |
| 5-Chloro-2-nitroaniline | 7.98 ppm (d) | 6.75 ppm (dd) | 6.30 ppm (br s) |
| 2-Nitroaniline[1][2] | 8.12 ppm (dd) | 6.70 ppm (td) | 5.98 ppm (br s)[3] |
Table 2: Predicted ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | ~145 ppm | ~135 ppm | ~125 ppm | ~115 ppm | ~130 ppm | ~120 ppm |
| 4-Bromo-2-nitroaniline[4] | 146.5 ppm | 134.1 ppm | 127.8 ppm | 111.2 ppm | 139.0 ppm | 119.5 ppm |
| 5-Chloro-2-nitroaniline | 147.2 ppm | 132.8 ppm | 126.1 ppm | 125.5 ppm | 130.3 ppm | 118.9 ppm |
| 2-Nitroaniline[5] | 146.9 ppm | 133.5 ppm | 116.3 ppm | 126.8 ppm | 115.9 ppm | 119.2 ppm |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound is provided below.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound derivative.
-
Dissolve the sample in about 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Alternative Analytical Techniques
While NMR is the cornerstone for structural elucidation, other techniques can provide complementary information for the comprehensive characterization of this compound derivatives:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and the asymmetric and symmetric stretches of the nitro group.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state, providing precise bond lengths and angles.
Visualizing Structure and Analysis
The following diagrams illustrate the structure of this compound and a typical workflow for its analysis.
Caption: Molecular structure of this compound.
Caption: A typical workflow for NMR-based structural analysis.
Caption: Logical relationship of substituent effects on the aniline core.
References
Unraveling the Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5-chloro-2-nitroaniline
For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or complex molecules is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a detailed examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromo-5-chloro-2-nitroaniline. By comparing this with alternative analytical approaches, we offer a comprehensive resource for its characterization.
Predicted Electron Ionization Fragmentation Profile
The mass spectrum of an organic molecule offers a unique fingerprint based on the fragmentation of its molecular ion. For this compound (Molecular Weight: approximately 251.47 g/mol ), the fragmentation is anticipated to be driven by the presence of its distinct functional groups: a nitro group, an aniline moiety, and two different halogen substituents (bromine and chlorine). Aromatic systems are generally stable, which may result in a discernible molecular ion peak. The presence of both bromine and chlorine will lead to a characteristic and complex isotopic pattern in the molecular ion and any fragment ions containing these halogens, which is a powerful diagnostic tool.
The primary fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group or its constituent atoms. For halogenated aromatic compounds, the loss of a halogen radical or a hydrogen halide is a common fragmentation event.[1] The presence of an amino group can also direct fragmentation.
Predicted Major Fragment Ions
Based on established fragmentation principles for similar compounds, the following table summarizes the predicted major fragment ions for this compound. The isotopic peaks due to the presence of 37Cl, 79Br, and 81Br will be a key feature for identification.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance | Key Features |
| 251/253/255 | [M]+• | - | Moderate | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 234/236/238 | [M - OH]+ | •OH | Low | Ortho-effect from the nitro group. |
| 221/223/225 | [M - NO]+ | •NO | Moderate | Common loss from aromatic nitro compounds. |
| 205/207/209 | [M - NO2]+ | •NO2 | High | Loss of the nitro group is a major fragmentation pathway. |
| 172/174 | [M - Br]+ | •Br | Moderate | Cleavage of the C-Br bond. |
| 126 | [M - Br - Cl - NO]+ | •Br, •Cl, •NO | Low | Further fragmentation of major ions. |
| 90 | [C6H4N]+ | Br, Cl, NO2 | Low | Benzene ring fragment. |
Visualizing the Fragmentation Pathway
The logical flow of the fragmentation process for this compound can be visualized as a hierarchical breakdown from the molecular ion into smaller, stable fragment ions.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
A standard experimental setup for analyzing this compound using EI-MS would involve the following protocol:
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Inlet System: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a suitable capillary column (e.g., DB-5ms) would be used with a temperature program to ensure elution of the analyte.
-
Ion Source: Electron ionization is performed at a standard energy of 70 eV. The ion source temperature is typically maintained around 230°C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Scan Range: A typical scan range would be from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.
-
Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.
Comparison with Alternative Analytical Techniques
While EI-MS is a powerful tool, a multi-faceted analytical approach can provide a more complete characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern for structural elucidation. | High reproducibility, extensive libraries for comparison, provides a molecular fingerprint. | Can lead to extensive fragmentation and a weak or absent molecular ion peak for some compounds. |
| Soft Ionization Mass Spectrometry (e.g., ESI, APCI) | Primarily molecular weight information. | Produces a strong molecular ion peak with minimal fragmentation, suitable for LC-MS. | Provides limited structural information from fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Unambiguous structure determination, information on connectivity and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and non-destructive, provides characteristic absorption bands for functional groups like -NH2, -NO2. | Does not provide information on the overall molecular structure or connectivity. |
| X-ray Crystallography | Precise three-dimensional structure of the molecule in the solid state. | Absolute structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
This guide provides a foundational understanding of the predicted mass spectrometry fragmentation pattern of this compound. Experimental verification is crucial to confirm these proposed pathways and the relative abundances of the fragment ions. Researchers can leverage this information for compound identification, structural elucidation, and the development of analytical methods in various scientific applications.
References
comparing reactivity of 4-Bromo-5-chloro-2-nitroaniline with other nitroanilines
An Objective Guide for Drug Development and Chemical Synthesis Professionals
The reactivity of substituted nitroanilines is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, dyes, and agrochemicals.[1] 4-Bromo-5-chloro-2-nitroaniline is a versatile intermediate whose chemical behavior is dictated by the complex interplay of its three distinct substituents on the aromatic ring: an activating amino group, a strongly deactivating nitro group, and two deactivating halogen atoms.[1] This guide provides a comparative analysis of its reactivity against other nitroanilines, supported by established electronic substituent data and standard experimental protocols.
Electronic Effects and Predicted Reactivity
The reactivity of an aromatic ring is governed by the electron-donating or electron-withdrawing nature of its substituents. The amino (-NH2) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its positive mesomeric (+M) effect.[2] Conversely, the nitro (-NO2) group is strongly deactivating and meta-directing for electrophilic aromatic substitution (EAS) because of its negative inductive (-I) and mesomeric (-M) effects.[3][4] Halogens like bromine and chlorine are deactivating overall due to their strong -I effect, but they are ortho, para-directors because of a competing +M effect.[3]
In this compound, the substituents create a highly electron-deficient ring. The potent electron-withdrawing capacity of the nitro group, positioned ortho to the amine and para/ortho to the halogens, profoundly influences the molecule's reactivity profile.
-
Electrophilic Aromatic Substitution (EAS): The combined deactivating effects of the nitro, bromo, and chloro substituents make the aromatic ring extremely resistant to electrophilic attack. While the amino group is a strong activator, its effect is largely negated by the three electron-withdrawing groups. Therefore, EAS reactions on this compound are expected to be significantly slower and require much harsher conditions compared to aniline or even mononitroanilines.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group positioned ortho and para to the halogen atoms (leaving groups) makes the ring highly susceptible to nucleophilic attack.[6][7] This is the most significant reaction pathway for this class of compounds. The carbon atoms attached to the chlorine and bromine are activated, allowing for the displacement of the halide by a nucleophile. The reaction proceeds via a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The rate of SNAr is often influenced by the electronegativity of the halogen, with reactivity typically following the trend F > Cl > Br > I.[6]
-
Basicity of the Amino Group: The basicity of the aniline nitrogen is substantially reduced by the electron-withdrawing nature of the nitro and halogen substituents.[8] These groups pull electron density away from the amino group, making its lone pair of electrons less available to accept a proton. Consequently, this compound is a much weaker base than aniline and its alkyl-substituted derivatives.
Quantitative Comparison of Substituent Effects
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[9][10] The Hammett substituent constant (σ) measures the electron-withdrawing or electron-donating ability of a group. A positive σ value indicates an electron-withdrawing group that increases acidity (for benzoic acids), while a negative value signifies an electron-donating group.[10][11]
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |
| -NH2 | -0.16 | -0.66 | Strong Electron-Donating (+M > -I) |
| -CH3 | -0.07 | -0.17 | Weak Electron-Donating (+I) |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (-I > +M) |
| -Br | +0.39 | +0.23 | Electron-Withdrawing (-I > +M) |
| -CO2CH3 | +0.33 | +0.45 | Moderate Electron-Withdrawing (-I, -M) |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing (-I, -M) |
| -NO2 | +0.71 | +0.78 | Very Strong Electron-Withdrawing (-I, -M) |
| Data sourced from various chemical data compilations.[11][12] |
As shown in the table, the nitro group has one of the highest positive σ values, indicating its powerful electron-withdrawing capability, which deactivates the ring for EAS but strongly activates it for SNAr. The chloro and bromo substituents also have positive σ values, contributing to the overall electron-deficient nature of the target molecule.
Key Experimental Protocols
Below are representative methodologies for key transformations involving substituted nitroanilines.
This protocol describes a typical procedure for the substitution of an activated aryl halide with an amine.
Materials:
-
Substituted nitroaniline (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (optional, e.g., K2CO3, Et3N) (1.5 - 3.0 eq)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted nitroaniline and the solvent under an inert atmosphere.
-
Add the nucleophile and the base (if required) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
This protocol outlines the reduction of a nitro group to an amine using a metal catalyst.
Materials:
-
Substituted nitroaniline (1.0 eq)
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl2·2H2O), Iron powder (Fe), or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)
-
Acid (for metal reductions, e.g., concentrated HCl)
Procedure (using SnCl2·2H2O):
-
Dissolve the substituted nitroaniline in ethanol or ethyl acetate in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid portion-wise while stirring. An exothermic reaction may occur.
-
After the addition is complete, heat the mixture at reflux for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated NaOH until the solution is basic (pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting diamine product by column chromatography or recrystallization.
Visualizing Reactivity: The SNAr Mechanism
The logical workflow for the primary reaction of this compound, nucleophilic aromatic substitution, is depicted below. The diagram illustrates the key steps from nucleophilic attack to the formation of the final substituted product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. Page loading... [wap.guidechem.com]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. chempanda.com [chempanda.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. scispace.com [scispace.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. web.viu.ca [web.viu.ca]
A Comparative Guide to the Synthesis of Substituted Benzimidazoles: Alternative Precursors and Methodologies
For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a privileged structure due to its prevalence in a wide array of bioactive molecules. The traditional synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes, is well-established. However, the pursuit of milder reaction conditions, greater functional group tolerance, and improved yields has led to the exploration of alternative precursors. This guide provides an objective comparison of synthetic routes to substituted benzimidazoles, focusing on the use of o-nitroanilines as a key alternative to o-phenylenediamines, supported by experimental data and detailed protocols.
Executive Summary
This guide compares the traditional synthesis of 2-substituted benzimidazoles from o-phenylenediamines with alternative methods starting from o-nitroanilines. The primary alternative involves a one-pot reductive cyclization of o-nitroanilines with various aldehydes. This approach offers the significant advantage of avoiding the isolation of often unstable o-phenylenediamine intermediates. We will delve into specific methodologies employing different reducing agents, namely sodium dithionite (Na₂S₂O₄) and a zinc/sodium bisulfite (Zn/NaHSO₃) system, and also touch upon emerging electrochemical techniques. The performance of these methods is evaluated based on reaction yields, times, conditions, and substrate scope.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The following table summarizes the performance of different synthetic routes for the preparation of 2-substituted benzimidazoles from a selection of aromatic aldehydes. This allows for a direct comparison of yields and reaction conditions.
| Aldehyde | Traditional Method (o-phenylenediamine)¹ | Alternative Method 1 (o-nitroaniline, Na₂S₂O₄)² | Alternative Method 2 (o-nitroaniline, Zn/NaHSO₃)³ |
| Yield (%) / Time (h) / Temp (°C) | Yield (%) / Time (h) / Temp (°C) | Yield (%) / Time (min) / Temp (°C) | |
| Benzaldehyde | 85-95 / 2-4 / RT-80 | 95 / 5 / 70 | 92 / 30 / 100 |
| 4-Chlorobenzaldehyde | 88-96 / 2-5 / RT-80 | 96 / 5 / 70 | 94 / 30 / 100 |
| 4-Methoxybenzaldehyde | 82-92 / 2-4 / RT-80 | 94 / 5 / 70 | 90 / 30 / 100 |
| 4-Nitrobenzaldehyde | 80-90 / 3-6 / RT-80 | 92 / 5 / 70 | 88 / 35 / 100 |
| 2-Chlorobenzaldehyde | 80-90 / 3-5 / RT-80 | 90 / 5 / 70 | 85 / 40 / 100 |
| Furan-2-carbaldehyde | 75-85 / 4-6 / RT-80 | 88 / 5 / 70 | 82 / 35 / 100 |
¹Data represents a range of typical yields and conditions reported in the literature for the condensation of o-phenylenediamine with aldehydes using various catalysts. ²Data from the reductive cyclization of o-nitroaniline and aldehydes using sodium dithionite. ³Data from the reductive cyclization of 2-nitroaniline and aromatic aldehydes using zinc powder and sodium bisulfite.
Experimental Protocols: Detailed Methodologies
Traditional Method: Condensation of o-Phenylenediamine and Benzaldehyde
Principle: This method involves the direct condensation of o-phenylenediamine with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole. Various catalysts can be employed to facilitate this reaction.
General Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL), add the desired aldehyde (1.0-1.2 mmol).
-
A catalytic amount of an acid or a Lewis acid catalyst (e.g., p-toluenesulfonic acid, lanthanum chloride, 10 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then worked up, typically by dissolving in an organic solvent, washing with water and brine, and drying over anhydrous sodium sulfate.
-
The crude product is purified by column chromatography or recrystallization to afford the pure 2-substituted benzimidazole.
Alternative Method 1: Reductive Cyclization using Sodium Dithionite (Na₂S₂O₄)
Principle: This one-pot method involves the in-situ reduction of the nitro group of an o-nitroaniline to an amino group, which then condenses with an aldehyde and cyclizes to form the benzimidazole. Sodium dithionite serves as an inexpensive and effective reducing agent.
-
A solution of the o-nitroaniline (1.0 mmol) and an aromatic aldehyde (1.0 mmol) is prepared in ethanol (10 mL).
-
To this solution, a 1 M aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0 mmol) is added.
-
The reaction mixture is heated at 70°C for approximately 5 hours, with monitoring by TLC.
-
After cooling to room temperature, the mixture is treated dropwise with 5 N aqueous ammonium hydroxide (NH₄OH, 2 mL), leading to the precipitation of the product.
-
The precipitate is filtered, washed with water, and dried under reduced pressure to yield the 2-substituted benzimidazole.
Alternative Method 2: Reductive Cyclization using Zinc/Sodium Bisulfite (Zn/NaHSO₃)
Principle: This method also follows a one-pot reductive cyclization pathway. Zinc powder in the presence of sodium bisulfite acts as the reducing system to convert the nitro group to an amine, which then reacts with the aldehyde.[3]
General Procedure: [3]
-
In a round-bottom flask, a mixture of 2-nitroaniline (1.0 mmol), zinc powder (3.0 mmol), and sodium bisulfite (NaHSO₃, 6.0 mmol) in water (20 mL) is stirred at room temperature for 10 minutes.
-
The aromatic aldehyde (1.0 mmol) is then added to the mixture.
-
The reaction is heated to 100°C and stirred for 30 minutes, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the metallic zinc.
-
The filtrate is poured into ice-cold water (100 mL) and extracted with ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be further purified by column chromatography.
Alternative Method 3: Electrochemical Synthesis
Principle: Electrochemical methods offer a green and reagent-free approach to reductive cyclization. The nitro group of o-nitroanilines is reduced at the cathode to generate the o-phenylenediamine in situ, which then reacts with an aldehyde.
General Procedure: [4]
-
An undivided electrochemical cell is equipped with a graphite anode and a stainless-steel cathode.
-
A solution of the o-nitroaniline (0.5 mmol) in a mixture of an appropriate solvent (e.g., methanol) and a supporting electrolyte (e.g., tetrabutylammonium bromide) is prepared.
-
The aldehyde (0.6 mmol) is added to the cell.
-
A constant current is applied to the cell, and the electrolysis is carried out at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate the desired benzimidazole.
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Traditional synthesis of benzimidazoles.
Caption: Alternative one-pot reductive cyclization.
Caption: General experimental workflow.
Conclusion
The use of o-nitroanilines as alternative precursors for the synthesis of substituted benzimidazoles presents a viable and, in many cases, advantageous strategy compared to the traditional use of o-phenylenediamines. The one-pot reductive cyclization methods, particularly with sodium dithionite, offer excellent yields and good functional group tolerance under relatively mild conditions. The Zn/NaHSO₃ system provides a cost-effective and environmentally friendly option in an aqueous medium. While still an emerging area, electrochemical synthesis holds promise for a greener and more sustainable approach.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of the reaction. For high-throughput synthesis and instances where the corresponding o-phenylenediamine is unstable or difficult to handle, the reductive cyclization of o-nitroanilines is a highly recommended alternative. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their synthetic endeavors in the pursuit of novel benzimidazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Study of Catalysts for the Reduction of 4-Bromo-5-chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in 4-Bromo-5-chloro-2-nitroaniline to yield 4-Bromo-5-chloro-benzene-1,2-diamine is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The primary challenge in this process is achieving high chemoselectivity, specifically the reduction of the nitro group while preserving the bromo and chloro substituents, as hydrodehalogenation is a common side reaction. This guide provides a comparative overview of various catalytic systems applicable to this transformation, supported by experimental data from related halogenated nitroaromatics.
Catalyst Performance Comparison
The selection of an appropriate catalyst and reaction conditions is paramount to achieving high yield and selectivity. Below is a summary of the performance of common catalysts used for the reduction of halogenated nitroaromatics. It is important to note that the presented data is for analogous compounds and should serve as a starting point for the optimization of the reduction of this compound.
| Catalyst System | Reducing Agent | Substrate | Yield (%) | Selectivity (%) | Reaction Time | Temperature (°C) | Pressure (bar) | Reference |
| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | 1-Bromo-4-(tert-butyl)-2-nitrobenzene | High | High (with careful control) | 1 hour | Room Temp. | Ambient | [1] |
| Platinum-Vanadium on Carbon (Pt-V/C) | H₂ | 1-Iodo-4-nitrobenzene | 99.5 | ~99 (at 5 min) | 5 min | Ambient | 1 | [2] |
| Raney Cobalt (Raney Co) | H₂ | 1-Iodo-4-nitrobenzene | 90 | >98 | 1-2 hours | 80 | 85 | [2] |
| Raney Nickel (Raney Ni) | H₂ | Halogenated Nitroaromatics | Generally High | High (prevents dehalogenation) | Varies | Varies | Varies | [3] |
| Activated Iron (Fe/HCl) | - | Halogenated Nitroarenes | >99 (conversion) | High | Varies | Varies | Ambient | [4] |
| Copper Ferrite Nanoparticles (CuFe₂O₄) | NaBH₄ | 4-nitroaniline | 96.5 | N/A | 40 sec | Room Temp. | Ambient | [5][6] |
Key Considerations for Catalyst Selection
-
Palladium on Carbon (Pd/C): While widely used for nitro group reductions, Pd/C can be prone to causing dehalogenation, especially with bromo and iodo substituents.[3] Careful control of reaction time and temperature is crucial to maximize selectivity.[1]
-
Platinum-Based Catalysts: Platinum catalysts, particularly when modified with promoters like vanadium (Pt-V/C), have shown excellent performance in the selective hydrogenation of halogenated nitroaromatics, offering high conversion and selectivity under mild conditions.[2]
-
Raney-Type Catalysts (Ni, Co): Raney Nickel is often the catalyst of choice for reducing nitro groups in the presence of halogens, as it generally exhibits lower dehalogenation activity compared to palladium catalysts.[3] Raney Cobalt has also demonstrated high performance and selectivity.[2]
-
Iron-Based Systems: Reduction with activated iron (e.g., Fe/HCl or Fe/NH₄Cl) is a classical and cost-effective method that often provides good chemoselectivity for halogenated nitroarenes.[4] However, these reactions can be exothermic and may present challenges in workup and purification due to the generation of iron sludge.
-
Nanoparticle Catalysts: Emerging catalysts, such as copper ferrite nanoparticles, have shown rapid and efficient reduction of nitroanilines at room temperature, although their selectivity with halogenated substrates needs further investigation.[5][6]
Experimental Workflow and Signaling Pathways
The general workflow for the catalytic reduction of this compound involves the setup of the reaction, execution under controlled conditions, and subsequent workup and purification.
Caption: General experimental workflow for the catalytic reduction.
Detailed Experimental Protocols
The following are representative experimental protocols for the reduction of halogenated nitroaromatics using different catalytic systems. These should be adapted and optimized for the specific substrate, this compound.
Protocol 1: Selective Reduction using Pd/C and Hydrazine Hydrate
This protocol is adapted from a procedure for the selective reduction of a halogenated nitroarene.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine monohydrate
-
Ethanol (or other suitable solvent)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).
-
To the stirred suspension, add hydrazine monohydrate (2-3 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation using Pt-V/C
This protocol is based on a method for the selective hydrogenation of 1-iodo-4-nitrobenzene.[2]
Materials:
-
This compound
-
5% Platinum-Vanadium on Carbon (Pt-V/C)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in THF.
-
Add the 5% Pt-V/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C).
-
Monitor the reaction by taking samples and analyzing them by GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, which can be further purified.
Protocol 3: Reduction with Activated Iron
This protocol is a general method for the chemoselective reduction of nitroarenes.[4]
Materials:
-
This compound
-
Iron powder
-
Hydrochloric acid (HCl) or Ammonium Chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
Procedure:
-
To a stirred suspension of this compound in an ethanol/water mixture, add iron powder (3-5 equivalents).
-
Add a catalytic amount of HCl or a stoichiometric amount of NH₄Cl to activate the iron.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture and filter it through Celite® to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The selective reduction of this compound is a challenging yet achievable transformation. While palladium-based catalysts can be effective, they carry a higher risk of dehalogenation. Platinum-vanadium catalysts and Raney-type catalysts (Nickel and Cobalt) often offer superior chemoselectivity for halogenated substrates. For a cost-effective and robust method, activated iron remains a viable option, although workup can be more demanding. The choice of catalyst and reaction conditions should be carefully evaluated and optimized for each specific application to maximize the yield and purity of the desired 4-Bromo-5-chloro-benzene-1,2-diamine. Further screening of the catalysts presented in this guide is recommended to identify the optimal system for this particular transformation.
References
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Bromo-chloro-nitroaniline Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of bromo-chloro-nitroaniline isomers is crucial for their unambiguous identification and for understanding their chemical properties. This guide provides a comparative overview of the spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of key isomers, supported by detailed experimental protocols.
The precise substitution pattern of bromine, chlorine, and nitro groups on the aniline ring significantly influences the electronic and vibrational properties of the molecule. These differences are reflected in their respective spectra, providing a unique fingerprint for each isomer. This guide will focus on the spectroscopic features of 2-bromo-6-chloro-4-nitroaniline and 4-bromo-2-chloroaniline as representative examples, while also referencing data for other related isomers where available.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for different isomers of bromo-chloro-nitroaniline and related compounds.
Table 1: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Reference |
| 2-bromo-6-chloro-4-nitroaniline | Not Specified | Band gap: 4.14 eV | [1] |
| 4-nitroaniline | Water | ~381 | [2] |
| 2-nitroaniline | Water | ~282, 412 | [2] |
| 3-nitroaniline | Water | ~251, 357 | [2] |
Table 2: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretching | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Br Stretch | C-Cl Stretch | Reference |
| 2-bromo-6-chloro-4-nitroaniline | 3444, 3365 | ~1510 | ~1340 | 562 | 846 | [3] |
| 4-bromo-2-chloroaniline | 3480, 3380 | - | - | 680 | 810 | [4] |
| 4-chloro-2-nitroaniline | 3490, 3380 | 1510 | 1340 | - | 820 | [5] |
| 2-bromo-4-nitroaniline | - | - | - | - | - | [6] |
Table 3: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Solvent | Aromatic Protons | NH₂ Protons | Reference |
| 2-bromo-4,6-dinitroaniline | CDCl₃ | 9.116, 8.600 | 7.3 | [7] |
| p-Bromoaniline | CDCl₃ | 7.17 (d, J = 9 Hz, 2H), 6.49 (d, J = 9 Hz, 2H) | - | [8] |
| 2-Chloroaniline | CDCl₃ | 7.25-7.22 (m, 1H), 7.06 (t, J= 6 Hz, 1H), 6.76 (d, J = 6 Hz, 1H), 6.68 (t, J = 6 Hz, 1H) | - | [8] |
Table 4: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Solvent | Aromatic Carbons | Reference |
| p-Bromoaniline | CDCl₃ | 145.70, 132.27, 117.00, 110.44 | [8] |
| 2-Chloroaniline | CDCl₃ | 143.11, 129.64, 127.85, 119.25, 116.09 | [8] |
| 4-Nitroaniline | D₂O | Predicted values available |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | Reference |
| 2-bromo-6-chloro-4-nitroaniline | 250, 252, 254 | - | [9] |
| 2-bromo-4-chloroaniline | 205, 207, 209 | 126, 90, 63 | [4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
UV-Visible Spectroscopy
Sample Preparation: A dilute solution of the analyte is prepared using a UV-grade solvent, such as ethanol or cyclohexane. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law.
Instrumentation and Parameters: A double-beam UV-Vis spectrophotometer is used to record the spectrum, typically from 200 to 800 nm. The solvent used for sample preparation is also used as the reference. The wavelength of maximum absorbance (λmax) is recorded.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[10] The mixture is then compressed in a die under high pressure to form a transparent pellet.[9][11]
Instrumentation and Parameters: The FTIR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum. Key functional group absorptions are identified and reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H NMR, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12] For ¹³C NMR, a higher concentration (50-100 mg) is typically required.[12] A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
Instrumentation and Parameters: Spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). Data is processed, and chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).
Instrumentation and Parameters: Electron Ionization (EI) is a common method for these types of compounds. The resulting mass spectrum shows the molecular ion peak(s) and a characteristic fragmentation pattern. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a distinctive isotopic pattern for the molecular ion and halogen-containing fragments.[13]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of bromo-chloro-nitroaniline isomers.
Conclusion
The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry provide complementary information that is essential for the definitive characterization of bromo-chloro-nitroaniline isomers. The subtle shifts in absorption maxima, vibrational frequencies, chemical shifts, and fragmentation patterns serve as diagnostic tools for distinguishing between these closely related structures. This guide serves as a foundational resource for researchers in the fields of chemistry, materials science, and drug development who work with these and similar halogenated aromatic compounds.
References
- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. pelletpressdiesets.com [pelletpressdiesets.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-5-chloro-2-nitroaniline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of analytical methodologies for assessing the purity of 4-Bromo-5-chloro-2-nitroaniline, a key building block in various synthetic pathways. We present detailed experimental protocols and supporting data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate informed decisions on method selection for purity verification.
Comparison of Analytical Techniques
The selection of an optimal analytical technique for purity assessment is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and structural information. A summary of the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound is presented below.
| Analytical Technique | Principle | Advantages | Limitations | Ideal for |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for non-volatile and thermally labile compounds; robust and reproducible quantification.[1] | May not separate all co-eluting impurities without method optimization; structural information is limited. | Routine quality control, quantification of known impurities, and stability testing. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High separation efficiency for volatile impurities; provides structural information for impurity identification.[2] | May require derivatization for polar compounds like anilines to improve volatility; potential for thermal degradation of the analyte.[3] | Screening for volatile and semi-volatile impurities, and definitive identification of unknown impurities. |
| qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides absolute quantification without the need for a reference standard of the analyte; rich in structural information. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. | Orthogonal purity assessment, structural elucidation of impurities, and quantification of major components. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of substituted nitroanilines and related halogenated aromatic compounds.[1][2][4]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is highly suitable for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Calculate the purity by the area percentage method. The percentage purity is the ratio of the peak area of the main component to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
-
Data Analysis: Identify the main component and impurities based on their retention times and mass spectra. Purity is determined by the peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity and detailed structural information.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal standard with a known purity (e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the logical steps involved in the purity assessment of this compound.
Caption: Overall workflow for the purity assessment of synthesized this compound.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
By employing these methodologies and workflows, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their chemical entities for downstream applications in research and development.
References
biological activity of compounds derived from 4-Bromo-5-chloro-2-nitroaniline
An in-depth analysis of compounds structurally related to 4-Bromo-5-chloro-2-nitroaniline reveals a significant landscape of biological activity, primarily centered on anticancer and antimicrobial applications. While direct derivatives of this compound are not extensively documented in publicly accessible research, a comparative guide based on analogous N-substituted and halogenated nitroanilines provides valuable insights for researchers, scientists, and drug development professionals. These related compounds exhibit a range of potencies, underscoring the therapeutic potential of this chemical class.
Comparative Anticancer Activity of Related Nitroanilines
N-substituted 2-nitroaniline derivatives have shown considerable promise as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with their efficacy often attributed to the electron-withdrawing nature of the nitro group. This feature can lead to bioreductive activation under the hypoxic conditions characteristic of solid tumors.
The potency of these derivatives, measured by the half-maximal inhibitory concentration (IC50), varies significantly with different substitutions on the N-phenyl ring, ranging from nanomolar to micromolar concentrations.[1] For instance, certain pyrimidine derivatives have demonstrated potent kinase inhibition, a key mechanism in cancer therapy.[1]
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]
| Compound ID | N-Substituent | Target/Cell Line | IC50 |
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | 60-70 fold selectivity |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM |
Comparative Antimicrobial Activity of Halogenated Nitroaromatics
The presence of halogen and nitro groups on aromatic rings is a common feature in compounds with significant antimicrobial properties. These functionalities can enhance the compound's ability to penetrate microbial cells and interfere with essential biological processes. The mechanism of action for many nitroaromatic antimicrobials involves the reduction of the nitro group to produce toxic radical species that can damage DNA and other vital macromolecules.[2][3]
Studies on halogenated anilines and other nitroaromatic derivatives have demonstrated their effectiveness against a range of pathogens, including multidrug-resistant bacteria.[4][5] The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
Table 2: Antimicrobial Activity of Selected Halogenated Nitroaromatic Derivatives
| Compound Class | Specific Derivative Example(s) | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Halogenated Nitroanilines | Derivatives 9b-9d | S. aureus | 15.6–62.5 | [2] |
| Halogenated Anilines | 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | [4] |
| Halogenated Anilines | 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | [4] |
| Halogenated Nitrochromenes | Tri-halogenated derivative 5s | S. aureus, S. epidermidis | 1-4 | [5] |
| Nitrated Benzothiazoles | Derivatives 10-12 | P. aeruginosa | Significant Activity | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A standard method to determine the IC50 values for anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Below are diagrams illustrating a general workflow for evaluating biological activity and a proposed signaling pathway for nitroaromatic compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Proposed mechanism of action for nitroaromatic compounds via bioreductive activation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-5-chloro-2-nitroaniline
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Bromo-5-chloro-2-nitroaniline (CAS Number: 827-33-8).
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the SDS of structurally similar halogenated nitroanilines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary for Related Compounds
The following table summarizes key hazard and classification data from the SDS of related compounds, which should be considered as indicative for this compound.
| Hazard Classification | Category (Example Compound: 4-Bromo-2-nitroaniline) | Corresponding GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a common practice for related compounds.
Experimental Protocol for Small Spills:
In the event of a small spill, the following cleanup and containment procedure should be followed:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: If the material is a solid, carefully sweep it up to avoid dust formation.[1][2] Place the swept material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Waste Collection: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste.
Operational Disposal Plan for Unused Product:
-
Labeling and Storage: Ensure the container with the waste chemical is clearly and accurately labeled as "Hazardous Waste: this compound". Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.
-
Professional Disposal: The waste should be offered to a licensed disposal company for final disposition, which will likely involve incineration.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-5-chloro-2-nitroaniline
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling 4-Bromo-5-chloro-2-nitroaniline (CAS No. 827-33-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), safe handling protocols, and proper disposal methods. Adherence to these guidelines is essential to minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield.[1][2][3] | Protects against splashes of solutions and airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | Prevents direct skin contact and absorption. Proper glove removal technique (without touching the outer surface) should be followed. |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs.[1][3] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.[1][3] | Prevents inhalation of airborne dust or aerosols, which is a primary route of exposure. |
Hazard Identification and First Aid
This compound is a hazardous substance. While a specific, detailed safety data sheet for this exact compound is not widely available, data from closely related compounds suggest it should be handled with care. The primary hazards are expected to be:
-
Harmful if swallowed
-
May cause respiratory irritation [2]
First aid measures are critical in case of accidental exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician immediately.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][4] |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach is crucial for safely managing this compound from receipt to disposal. The following diagram illustrates the recommended workflow.
Caption: Safe handling workflow for this compound.
Detailed Protocols
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Spill Response: In the event of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1] All cleanup materials should be treated as hazardous waste.
Disposal Plan: All waste, including unused product, contaminated materials, and cleaning supplies, must be disposed of as hazardous waste.[1][3] Contact a licensed professional waste disposal service. Do not dispose of down the drain or with general laboratory trash. Contaminated packaging should be treated as unused product.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
